Resiquimod-D5
Description
A substance being studied in the treatment of some types of skin cancer. When put on the skin, resiquimod causes some immune cells to make certain chemicals that may help them kill tumor cells. It is also being studied to find out if adding it to a tumor vaccine improves the antitumor immune response. It is a type of imidazoquinoline and a type of immunomodulator.
Resiquimod is an imidazoquinolinamine and Toll-like receptor (TLR) agonist with potential immune response modifying activity. Resiquimod exerts its effect through the TLR signaling pathway by binding to and activating TLR7 and 8 mainly on dendritic cells, macrophages, and B-lymphocytes. This induces the nuclear translocation of the transcription activator NF-kB as well as activation of other transcription factors. This may lead to an increase in mRNA levels and subsequent production of cytokines, especially interferon-alpha (INF-a) and other cytokines, thereby enhancing T-helper 1 (Th1) immune responses. In addition, topical application of resiquimod appears to activate Langerhans' cells, leading to an enhanced activation of T-lymphocytes. Due to its immunostimulatory activity, this agent may potentially be useful as a vaccine adjuvant.
Structure
2D Structure
Properties
IUPAC Name |
1-[4-amino-2-(1,1,2,2,2-pentadeuterioethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-4-23-9-13-20-14-15(21(13)10-17(2,3)22)11-7-5-6-8-12(11)19-16(14)18/h5-8,22H,4,9-10H2,1-3H3,(H2,18,19)/i1D3,4D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNMTOQRYBFHNZ-SGEUAGPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2252319-44-9 | |
| Record name | Resiquimod-D5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2252319449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RESIQUIMOD-D5 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y2577L8R8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the mechanism of action of Resiquimod-D5?
An In-Depth Technical Guide to the Mechanism of Action of Resiquimod-D5
Introduction
Resiquimod (also known as R848) is a synthetic small molecule of the imidazoquinoline family that functions as a potent immune response modifier.[1][2] It exhibits significant antiviral and antitumor properties by activating the innate and adaptive immune systems.[1][3] this compound is the deuterated form of Resiquimod.[4] The incorporation of deuterium, a stable heavy isotope of hydrogen, is a common strategy in drug development to potentially alter and optimize the pharmacokinetic and metabolic profiles of a compound.[4] However, the fundamental mechanism of action at the molecular and cellular level remains identical to that of the parent compound, Resiquimod.[4]
This technical guide provides a detailed overview of the mechanism of action of Resiquimod, focusing on its interaction with Toll-like receptors (TLRs), the subsequent intracellular signaling cascades, and the resulting immunological outcomes.
Core Mechanism of Action: TLR7 and TLR8 Agonism
The primary mechanism of action of Resiquimod is its function as a selective agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][5][6] TLRs are a class of pattern recognition receptors (PRRs) that play a crucial role in the innate immune system by recognizing structurally conserved molecules derived from pathogens.[2][3] TLR7 and TLR8 are located within the endosomal compartments of immune cells and are naturally activated by single-stranded RNA (ssRNA), often of viral origin.[7][8]
Resiquimod, as a synthetic adenosine analog, mimics these natural ligands, binding to and activating TLR7 and TLR8 to initiate a powerful immune response.[2][8] It is important to note that while Resiquimod activates both TLR7 and TLR8 in humans, it selectively acts on TLR7 in mice.[7][9]
Cellular Targets
The expression of TLR7 and TLR8 is restricted to specific subsets of immune cells, which dictates the primary cellular targets of Resiquimod.
| Receptor | Primary Expressing Cells | Reference |
| TLR7 | Plasmacytoid Dendritic Cells (pDCs), B-lymphocytes, and other myeloid cells. | [7] |
| TLR8 | Myeloid cells, including monocytes, macrophages, and conventional Dendritic Cells (cDCs). Highly expressed in these cell types. | [7][10] |
Intracellular Signaling Pathway
Activation of TLR7 and TLR8 by Resiquimod initiates a well-defined intracellular signaling cascade that is dependent on the adaptor protein MyD88 (Myeloid differentiation primary response 88).[7][8] This pathway culminates in the activation of key transcription factors that drive the expression of inflammatory genes.
The key steps are as follows:
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Ligand Recognition : Resiquimod enters the cell and localizes to the endosome, where it binds to TLR7 and/or TLR8.[7][10]
-
MyD88 Recruitment : Upon activation, the TLRs recruit the universal adaptor protein MyD88.[8]
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Signalosome Formation : MyD88 recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, such as IRAK4 and IRAK1. This leads to the formation of a larger signaling complex.[11]
-
Activation of Downstream Pathways : The signal is transduced to TNF receptor-associated factor 6 (TRAF6), which in turn activates TGFβ-activated kinase 1 (TAK1).[8] TAK1 is a critical node that activates two major downstream branches:
-
NF-κB Pathway : TAK1 activates the inhibitor of NF-κB kinase (IKK) complex. The IKK complex phosphorylates the inhibitory protein IκB, targeting it for degradation. This releases the transcription factor Nuclear Factor-kappa B (NF-κB), allowing it to translocate to the nucleus.[5][8]
-
MAPK and IRF Pathways : The signaling cascade also activates Mitogen-Activated Protein Kinases (MAPKs) and Interferon Regulatory Factors (IRFs), particularly IRF7.[2][7][11]
-
-
Gene Transcription : In the nucleus, NF-κB and IRFs bind to the promoters of target genes, inducing the transcription and subsequent production of a wide array of pro-inflammatory cytokines and Type I interferons.[5][7]
Immunological Consequences and Therapeutic Effects
The activation of the TLR7/8 pathway by Resiquimod results in a robust and multifaceted immune response, characterized by the production of key cytokines and the activation of multiple immune cell types.
Cytokine Production
Resiquimod is a potent inducer of various cytokines that are critical for orchestrating an effective anti-tumor and anti-viral immune response.[6][12]
| Cytokine/Molecule | Function | Reference |
| IFN-α (Interferon-alpha) | Potent antiviral activity; enhances DC maturation and NK cell activity. | [3][5][12] |
| TNF-α (Tumor Necrosis Factor-alpha) | Pro-inflammatory cytokine with direct anti-tumor effects. | [3][12] |
| IL-6 (Interleukin-6) | Pro-inflammatory cytokine involved in T-cell activation. | [2][12] |
| IL-12 (Interleukin-12) | Key driver of Th1 polarization; enhances cytotoxic T-lymphocyte (CTL) and NK cell activity. | [2][3] |
| Costimulatory Molecules (CD40, CD80, CD86) | Upregulated on APCs to enhance T-cell activation. | [2] |
Polarization of the Immune Response
The cytokine milieu induced by Resiquimod, particularly the high levels of IL-12 and IFN-α, strongly promotes a T-helper 1 (Th1) polarized immune response.[2][5] This is critical for effective cell-mediated immunity required to eliminate virally infected cells and tumor cells. This Th1 bias also involves the inhibition of Th2 cytokines like IL-4 and IL-5.[3]
Activation of Immune Effector Cells
The downstream effects of Resiquimod treatment lead to the enhanced function of several key immune cells:
-
Dendritic Cells (DCs) : As primary targets, DCs mature and increase their expression of costimulatory molecules, enhancing their ability to present antigens and activate naive T-cells.[2]
-
Natural Killer (NK) and NKT Cells : These cells are activated, leading to increased production of IFN-γ and enhanced cytotoxic killing of tumor cells.[2]
-
T-Lymphocytes : By promoting DC function and a Th1 environment, Resiquimod leads to enhanced activation and proliferation of tumor-specific cytotoxic T-lymphocytes (CTLs).[2][5][13]
-
Macrophages : Activation of macrophages via TLR8 can shift them towards an immune-activating M1 phenotype.[9][12]
Experimental Protocols in Resiquimod Research
The characterization of Resiquimod's mechanism of action relies on a variety of standard immunological and cell biology techniques.
Immune Cell Stimulation and Cytokine Quantification
-
Objective : To measure the production of cytokines by immune cells in response to Resiquimod.
-
Methodology :
-
Cell Isolation : Human peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets (e.g., purified monocytes, pDCs) are isolated from whole blood using density gradient centrifugation.[12]
-
Cell Culture : Cells are cultured in appropriate media and stimulated with varying concentrations of Resiquimod or a vehicle control.
-
Quantification : After a set incubation period (e.g., 24-48 hours), the cell culture supernatant is collected. Cytokine concentrations (e.g., TNF-α, IFN-α, IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays (e.g., Luminex).[12]
-
Analysis of Intracellular Signaling Pathways
-
Objective : To confirm the activation of signaling proteins downstream of TLR7/8.
-
Methodology (Western Blot) :
-
Cell Lysis : Immune cells are treated with Resiquimod for short time courses (e.g., 0, 15, 30, 60 minutes). At each time point, cells are lysed to extract total cellular proteins.
-
Electrophoresis & Transfer : Protein lysates are separated by size using SDS-PAGE and transferred to a membrane.
-
Immunoblotting : The membrane is probed with primary antibodies specific for phosphorylated forms of key signaling proteins (e.g., phospho-IKK, phospho-p38 MAPK) and total protein controls.
-
Detection : A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence, revealing bands that indicate protein activation.[10]
-
Assessment of Immune Cell Activation and Phenotyping
-
Objective : To determine the effect of Resiquimod on the activation state and composition of immune cell populations.
-
Methodology (Flow Cytometry) :
-
Cell Treatment : In vitro cell cultures or cells isolated from tissues of Resiquimod-treated animals are prepared.[9]
-
Antibody Staining : Cells are stained with a panel of fluorescently-labeled antibodies against cell surface markers (e.g., CD3 for T-cells, CD56 for NK cells, CD86 for activated DCs) and intracellular markers (e.g., Foxp3 for regulatory T-cells).[9]
-
Data Acquisition : The stained cells are analyzed on a flow cytometer, which measures the fluorescence of individual cells.
-
Analysis : The data is used to quantify the proportions of different immune cell subsets (e.g., CD8+ T-cells, DCs) and their expression levels of activation markers.[9]
-
Conclusion
This compound, acting through the same mechanism as Resiquimod, is a powerful immunomodulator that functions as a dual agonist for TLR7 and TLR8. Its action triggers a MyD88-dependent signaling cascade in key innate immune cells, leading to the activation of NF-κB and IRF transcription factors. The resulting production of Type I interferons and pro-inflammatory cytokines, especially IL-12, establishes a potent Th1-polarized immune response. This cascade enhances the function of dendritic cells, macrophages, NK cells, and T-cells, making Resiquimod and its deuterated analog promising agents for cancer immunotherapy and as vaccine adjuvants.[2][5][13]
References
- 1. Resiquimod - Wikipedia [en.wikipedia.org]
- 2. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. invivogen.com [invivogen.com]
- 8. Toll-like receptor 7/8 agonist resiquimod induces late preconditioning in neonatal cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. miR-196b-TLR7/8 signaling axis regulates innate immune signaling and myeloid maturation in DNMT3A-mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 13. Systemic Immunotherapy with Micellar Resiquimod-Polymer Conjugates Triggers a Robust Antitumor Response in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Resiquimod-D5: A Technical Guide for Advanced Immunology Research
Introduction
Resiquimod, also known as R848, is a synthetic small molecule belonging to the imidazoquinoline family.[1][2] It is a potent immune response modifier renowned for its antiviral and antitumor properties.[1][3] Resiquimod-D5 is a deuterated form of Resiquimod, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool for pharmacokinetic (PK) and metabolic studies, often serving as an internal standard in mass spectrometry-based analytical methods. For the purposes of immunological activity and mechanism of action, this compound is functionally identical to its non-deuterated counterpart, Resiquimod (R848). This guide will focus on the core immunological principles and applications of Resiquimod for researchers, scientists, and drug development professionals.
Resiquimod functions as a dual agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8), key pattern recognition receptors in the innate immune system.[4][5][6] This activation triggers a cascade of downstream signaling events, leading to the production of pro-inflammatory cytokines and the induction of a robust adaptive immune response.[4][7]
Core Mechanism of Action: TLR7/8 Agonism
Toll-like receptors are critical proteins of the innate immune system that recognize conserved molecular patterns from microbes.[3] TLR7 and TLR8 are located within the endosomes of immune cells and are specialized in detecting single-stranded RNA (ssRNA), a hallmark of viral infections.[4] Resiquimod, as a synthetic ligand, mimics these viral components to activate TLR7 and TLR8.[7]
The expression pattern of these receptors varies between species and cell types. In humans, TLR7 is primarily expressed by plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells (mDCs).[4] In mice, however, Resiquimod acts selectively through TLR7.[4][8]
Upon binding to Resiquimod within the endosome, TLR7 and TLR8 recruit the adaptor protein MyD88 (Myeloid differentiation primary response 88).[4][8] This initiates a signaling cascade that leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs).[4][6] The activation of these transcription factors culminates in the transcription and secretion of a wide array of immune mediators, most notably Type I interferons (IFN-α/β) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12.[4][9]
References
- 1. Resiquimod - Wikipedia [en.wikipedia.org]
- 2. scholarsinmedicine.com [scholarsinmedicine.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. invivogen.com [invivogen.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. agscientific.com [agscientific.com]
An In-Depth Technical Guide to the In Vitro Effects of Resiquimod on Immune Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Resiquimod (also known as R-848) is a synthetic small molecule of the imidazoquinoline family, recognized for its potent immune-stimulating properties. It functions as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), key pattern recognition receptors of the innate immune system.[1][2][3] Activation of these receptors triggers a cascade of downstream signaling events, culminating in the production of pro-inflammatory cytokines and the induction of robust cellular and humoral immune responses.[4][5] This technical guide provides a comprehensive overview of the well-documented in vitro effects of Resiquimod on various human immune cell populations. It details the underlying signaling pathways, summarizes key quantitative data on cellular activation and cytokine production, outlines common experimental protocols, and provides visual diagrams to illustrate complex biological processes.
Note on Resiquimod-D5: The deuterated analogue, this compound, is functionally identical to Resiquimod in biological systems. Its primary use is as an internal standard in analytical methods like mass spectrometry for precise quantification. The immunological effects described in this document for Resiquimod are directly applicable to this compound.
Core Mechanism of Action: TLR7/8 Signaling Pathway
Resiquimod exerts its immunostimulatory effects by binding to TLR7 and TLR8, which are primarily expressed within the endosomal compartments of immune cells such as dendritic cells (DCs), monocytes, macrophages, and B lymphocytes.[6][7] This binding event initiates a MyD88-dependent signaling pathway, a central adaptor protein for most TLRs.[2][7][8] This leads to the recruitment and activation of downstream kinases and ultimately the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[2][6][9] These transcription factors then translocate to the nucleus to induce the expression of a wide array of genes, including those for type I interferons (IFN-α/β), pro-inflammatory cytokines, and co-stimulatory molecules.[2][9]
In Vitro Effects on Key Immune Cells
Resiquimod stimulates a broad range of immune cells, leading to a coordinated innate and subsequent adaptive immune response.
Dendritic Cells (DCs)
DCs are potent antigen-presenting cells and a primary target of Resiquimod. Both major subsets, plasmacytoid DCs (pDCs) and myeloid DCs (mDCs), are activated.[1][10]
-
Activation and Maturation: Resiquimod is a powerful inducer of DC maturation, characterized by the upregulation of co-stimulatory molecules such as CD80, CD83, and CD86, as well as MHC class I and II molecules.[4][9][11] This enhances their ability to present antigens and activate T cells.
-
Cytokine Production: pDCs are major producers of IFN-α in response to Resiquimod.[1] mDCs are stimulated to produce high levels of IL-12 and TNF-α.[1][12] This cytokine milieu is critical for polarizing the immune response.
-
Functional Outcomes: The activation of DCs by Resiquimod promotes the cross-presentation of antigens, leading to efficient priming of antigen-specific CD8+ T cells.[1][4] The high production of IL-12 and IFN-α skews the subsequent T-cell response towards a T helper 1 (Th1) phenotype, which is crucial for anti-viral and anti-tumor immunity.[4][13]
Monocytes and Macrophages
Monocytes and macrophages are key players in the innate immune response and are strongly activated by Resiquimod.[6][14]
-
Cytokine Production: Upon stimulation, these cells produce a robust profile of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-12.[6][15]
-
Differentiation and Re-education: Resiquimod has been shown to induce the differentiation of immunosuppressive myeloid-derived suppressor cells (MDSCs) into mature macrophages and dendritic cells, thereby reversing their suppressive function.[16] In the context of cancer, it can "re-educate" tumor-associated macrophages (TAMs) from a tumor-promoting M2 phenotype to an anti-tumor M1 phenotype.[17] This switch enhances their ability to perform antibody-dependent cellular phagocytosis (ADCP).[17]
B Lymphocytes
Resiquimod directly activates B cells, suggesting its potential as a powerful vaccine adjuvant to stimulate humoral immunity.[5]
-
Activation and Proliferation: The drug mimics the T-cell help signal provided by CD40 ligation, stimulating B cells to proliferate and upregulate activation markers like CD80.[5][18]
-
Antibody and Cytokine Secretion: Resiquimod-stimulated B cells increase their secretion of antibodies and produce cytokines such as IL-6 and TNF-α.[5] It can also act synergistically with signals from the B-cell receptor to enhance antigen-specific responses.[5][18]
Natural Killer (NK) Cells
The activation of NK cells by Resiquimod is primarily indirect, mediated by the cytokines produced by activated DCs and monocytes.[9]
-
Enhanced Cytotoxicity: Cytokines such as IL-12, IL-15, and Type I IFNs, which are robustly induced by Resiquimod, are potent activators of NK cells.[2][9] This leads to enhanced NK cell-mediated cytotoxicity against target cells.
-
IFN-γ Production: Activated NK cells, in turn, become a major source of IFN-γ, further amplifying the Th1-polarizing immune response.[9]
Quantitative Data Summary
The following tables summarize quantitative data reported on the in vitro effects of Resiquimod. Concentrations and magnitudes of response can vary based on experimental conditions and donor variability.
Table 1: Cytokine Production Induced by Resiquimod in Human Immune Cells
| Cell Type | Cytokine | Concentration of Resiquimod | Reported Induction / Level | Reference(s) |
|---|---|---|---|---|
| Human PBMCs | IFN-α | 0.1 - 1 µM | Dose-dependent increase | [6][14] |
| Human PBMCs | IL-12 | 0.1 - 1 µM | Dose-dependent increase | [2][14] |
| Human PBMCs | TNF-α | 0.1 - 1 µM | Dose-dependent increase | [6] |
| Human PBMCs | IL-6 | 0.1 - 1 µM | Dose-dependent increase | [6] |
| Human PBMCs | IL-1β | 0.1 - 1 µM | Dose-dependent increase | [6] |
| Plasmacytoid DCs | IFN-α, IFN-ω | 0.3 µM | Equivalent to 3 µM Imiquimod | [1] |
| Monocytes | IL-12, IL-18, IFN-α, TNF-α | Not specified | Stimulation of production | [2] |
| B Cells | IL-6, TNF-α | Not specified | Stimulation of production |[5] |
Table 2: Upregulation of Cell Surface Markers by Resiquimod
| Cell Type | Marker | Concentration of Resiquimod | Reported Effect | Reference(s) |
|---|---|---|---|---|
| Myeloid DCs (MS Patients) | CD86, HLA-DR | 1 µg/mL (6h) | Significant upregulation | [10] |
| Plasmacytoid DCs (MS Patients) | OX40-L, HLA-DR, CD86 | 1 µg/mL (6h) | Significant upregulation | [10] |
| Monocyte-Derived DCs | CD80, CD83, CD86 | Not specified | Upregulation, indicating maturation | [4][11] |
| B Cells | CD80 | Not specified | Upregulation | [5] |
| M-MDSCs | CD14, CD16, CD64 | 100 ng/mL (48h) | Increased expression |[6] |
Experimental Protocols
General Protocol for In Vitro Stimulation of Human PBMCs
This protocol describes a common method to assess the immunostimulatory activity of Resiquimod on a mixed population of primary human immune cells.
-
PBMC Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh human whole blood (collected in heparinized tubes) using Ficoll-Paque™ density gradient centrifugation.[19]
-
Wash the isolated cells multiple times with phosphate-buffered saline (PBS) to remove platelets and Ficoll.
-
Resuspend the final cell pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Determine cell viability and concentration using a hemocytometer and Trypan blue exclusion.
-
-
Cell Culture and Stimulation:
-
Plate the PBMCs in a 96-well flat-bottom plate at a density of 1 x 10⁶ cells/mL (e.g., 2 x 10⁵ cells in 200 µL per well).
-
Prepare a stock solution of Resiquimod in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in complete medium. Typical final concentrations for in vitro assays range from 0.1 to 10 µM. Include a vehicle control (medium with DMSO).
-
Add the diluted Resiquimod or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a specified duration (e.g., 6-24 hours for cytokine analysis, 48-72 hours for proliferation or marker expression).
-
-
Analysis:
-
Cytokine Analysis: After incubation, centrifuge the plate and collect the cell-free supernatants. Analyze cytokine levels (e.g., IFN-α, TNF-α, IL-12) using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).[20]
-
Cell Surface Marker Analysis: To analyze protein expression, harvest the cells, wash with PBS, and stain with fluorescently-labeled antibodies against markers of interest (e.g., CD86, HLA-DR). Analyze the stained cells using flow cytometry.[10]
-
Monocyte-Derived Dendritic Cell (Mo-DC) Maturation Assay
This protocol is used to specifically assess the effect of Resiquimod on the maturation of myeloid dendritic cells.
-
Mo-DC Generation:
-
Isolate monocytes from human PBMCs by plastic adherence or using CD14+ magnetic bead selection.
-
Culture the purified monocytes for 5-7 days in complete RPMI medium supplemented with Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4) to differentiate them into immature DCs (iDCs).
-
-
Maturation and Analysis:
-
Harvest the iDCs and re-plate at a suitable density.
-
Stimulate the iDCs with Resiquimod (typically 1-5 µM) or a positive control (e.g., a cytokine cocktail or LPS) for 24-48 hours.
-
Harvest the cells and analyze the expression of maturation markers (CD83, CD86, CCR7, HLA-DR) by flow cytometry to quantify the maturation status.[11]
-
Collect supernatants to measure cytokine production (e.g., IL-12p70, TNF-α) by ELISA.
-
Conclusion
Resiquimod is a potent and versatile activator of the innate immune system, with well-characterized in vitro effects on a multitude of immune cells. By engaging TLR7 and TLR8, it stimulates dendritic cells, monocytes, macrophages, and B cells, leading to cellular maturation, robust cytokine production, and the initiation of a strong Th1-polarized adaptive immune response. The data and protocols presented in this guide provide a foundational understanding for researchers and drug developers exploring the therapeutic potential of Resiquimod as a vaccine adjuvant, an anti-viral agent, or an immunomodulatory therapy for cancer.
References
- 1. Topically Applied Resiquimod versus Imiquimod as a Potential Adjuvant in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Resiquimod as an Immunologic Adjuvant for NY-ESO-1 Protein Vaccination in Patients with High Risk Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The immune response modifier resiquimod mimics CD40-induced B cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 7. Toll-like receptor 7/8 agonist resiquimod induces late preconditioning in neonatal cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Supramolecular assembly of Toll-like receptor 7/8 agonist into multimeric water-soluble constructs enables superior immune stimulation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resiquimod-Mediated Activation of Plasmacytoid Dendritic Cells Is Amplified in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. catalogue.univ-smb.fr [catalogue.univ-smb.fr]
- 13. Resiquimod and other immune response modifiers as vaccine adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Randomized, Single-Blind, Placebo-Controlled Study of Topical Application of the Immune Response Modulator Resiquimod in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resiquimod: a new topical immune-response modifier for the treatment of actinic keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Resiquimod, a TLR7/8 agonist, promotes differentiation of myeloid-derived suppressor cells into macrophages and dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhancing antibody-dependent cellular phagocytosis by Re-education of tumor-associated macrophages with resiquimod-encapsulated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protocols for Immunology | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. In vitro cytokine production by normal human peripheral blood mononuclear cells as a measure of immunocompetence or the state of activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Resiquimod in Innate and Adaptive Immunity
A Note on Resiquimod-D5: this compound is the deuterated form of Resiquimod. Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, is a common practice in drug development. This modification typically does not alter the fundamental mechanism of action of a drug but is used to influence its pharmacokinetic properties, such as slowing down its metabolism. Therefore, the immunological effects and mechanisms of action of this compound are considered identical to those of Resiquimod. This guide will focus on the well-documented immunological activities of Resiquimod.
Introduction to Resiquimod
Resiquimod (also known as R-848) is a synthetic small molecule belonging to the imidazoquinoline family. It functions as a potent immune response modifier with significant antiviral and antitumor properties.[1] Its primary mechanism of action is the activation of the innate immune system through Toll-like receptors (TLRs), which in turn orchestrates a robust adaptive immune response.[1][2][3]
Mechanism of Action: A Dual TLR7 and TLR8 Agonist
Resiquimod is a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3][4] These receptors are part of the pattern recognition receptor (PRR) family, which are crucial components of the innate immune system. TLR7 and TLR8 are located in the endosomes of various immune cells and are naturally activated by single-stranded RNA (ssRNA) from viruses.[2]
-
Cellular Expression of TLR7 and TLR8:
Upon binding to TLR7 and TLR8, Resiquimod initiates a downstream signaling cascade that is dependent on the MyD88 adapter protein.[2][3] This leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[2] The activation of these transcription factors culminates in the production of a wide array of pro-inflammatory cytokines and type I interferons.[2]
Role in Innate Immunity
Resiquimod's activation of TLR7 and TLR8 triggers a potent innate immune response characterized by the activation of several key immune cell populations and the production of a broad spectrum of cytokines.
-
Activation of Dendritic Cells (DCs): Resiquimod is a powerful activator of both plasmacytoid and myeloid DCs.[5][6][7]
-
pDCs: TLR7 stimulation in pDCs leads to the production of large amounts of type I interferons (IFN-α/β), which have potent antiviral effects and help to activate other immune cells.
-
mDCs: TLR8 stimulation on mDCs induces their maturation, characterized by the upregulation of co-stimulatory molecules (e.g., CD40, CD80, CD86) and MHC class II molecules.[5][8] This enhances their ability to present antigens to T cells. Activated mDCs also secrete pro-inflammatory cytokines like IL-12 and TNF-α.[9][10]
-
-
Activation of Monocytes and Macrophages: As major expressors of TLR8, monocytes and macrophages are strongly activated by Resiquimod, leading to the production of inflammatory cytokines and enhanced phagocytic activity.[3][5]
-
Activation of Natural Killer (NK) Cells: Resiquimod indirectly activates NK cells through the cytokines produced by DCs and other myeloid cells, particularly IL-12 and Type I IFNs. This enhances the cytotoxic capabilities of NK cells, enabling them to effectively kill tumor cells and virus-infected cells.[5]
-
Cytokine Production: The stimulation of innate immune cells by Resiquimod results in the secretion of a variety of cytokines that shape the subsequent immune response.
| Cytokine | Primary Producing Cells | Key Functions in Resiquimod-Mediated Immunity |
| IFN-α/β | Plasmacytoid Dendritic Cells | Potent antiviral activity, activation of NK cells and macrophages, promotion of DC maturation.[2][3] |
| TNF-α | Myeloid cells (Monocytes, Macrophages, mDCs) | Pro-inflammatory effects, induction of apoptosis in tumor cells, activation of other immune cells.[3][11] |
| IL-12 | Myeloid Dendritic Cells, Macrophages | Crucial for the differentiation of Th1 cells, activation of NK cells and cytotoxic T lymphocytes (CTLs).[3][11] |
| IL-6 | Myeloid cells | Pro-inflammatory cytokine, involved in the acute phase response and B cell differentiation.[5] |
| IFN-γ | NK cells, NKT cells (initially) | Activation of macrophages, upregulation of MHC expression, promotion of a Th1-biased immune response.[3][5] |
Role in Adaptive Immunity
The robust activation of the innate immune system by Resiquimod serves as a critical bridge to the induction of a potent and durable adaptive immune response.
References
- 1. Resiquimod - Wikipedia [en.wikipedia.org]
- 2. invivogen.com [invivogen.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systemic administration of a TLR7 agonist attenuates regulatory T cells by dendritic cell modification and overcomes resistance to PD-L1 blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The TLR7/8 ligand resiquimod targets monocyte-derived dendritic cell differentiation via TLR8 and augments functional dendritic cell generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lps.uci.edu [lps.uci.edu]
- 11. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Resiquimod-D5: A Technical Guide to Safety and Handling for Researchers
For Researchers, Scientists, and Drug Development Professionals
General Safety and Hazard Information
Resiquimod-D5 is a deuterated analog of Resiquimod, a potent immune response modifier that functions as a Toll-like receptor 7 and 8 (TLR7/8) agonist. While some safety data sheets (SDS) for Resiquimod classify it as a non-hazardous substance, others indicate potential hazards upon exposure. The primary toxicological concern with systemic exposure to Resiquimod is the potential for an excessive inflammatory response, often termed a "cytokine storm".
Quantitative Data Summary:
While specific LD50 and LC50 values for this compound are not available in the reviewed literature, the following table summarizes key safety information extrapolated from various sources for the parent compound, Resiquimod.
| Parameter | Data | Source(s) |
| GHS Hazard Classifications | Acute Toxicity, Oral (Category 3 or 4); Skin Irritation (Category 2); Eye Irritation (Category 2A); Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3) | Supplier SDS |
| Signal Word | Danger or Warning | Supplier SDS |
| Hazard Statements | H301/H302: Toxic or Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation. | Supplier SDS |
| Primary Toxicological Concern | Excessive cytokine release ("cytokine storm") with systemic exposure, leading to severe flu-like symptoms, hemodynamic instability, and organ dysfunction. | [1] |
| Local Toxicity (Topical) | Erythema (redness), edema (swelling), flaking/scaling, erosion, pruritus (itching), burning, and pain at the application site. | [1] |
| Storage Temperature | -20°C or -80°C | Commercial Suppliers |
| Solubility | Soluble in DMSO. | Commercial Suppliers |
Handling and Personal Protective Equipment (PPE)
Due to the potential for skin, eye, and respiratory irritation, as well as the potent biological activity of this compound, stringent adherence to safety protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Safety glasses with side shields or goggles. |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. |
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Mechanism of Action: TLR7/8 Signaling Pathway
This compound, like its parent compound, exerts its immunostimulatory effects by activating TLR7 and TLR8, which are primarily expressed in the endosomes of immune cells such as dendritic cells, macrophages, and B-lymphocytes. This activation triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and type I interferons.
Experimental Protocols
The following are representative experimental protocols derived from published research. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Stimulation of Dendritic Cells
This protocol outlines the general steps for stimulating dendritic cells with Resiquimod to assess their activation.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Dendritic Cell Culture: Culture PBMCs in appropriate media supplemented with cytokines such as GM-CSF and IL-4 to differentiate them into immature dendritic cells.
-
Resiquimod Treatment: Prepare a stock solution of this compound in DMSO and dilute to the final working concentration (e.g., 1-10 µg/mL) in cell culture medium. Add the diluted this compound to the dendritic cell cultures.
-
Incubation: Incubate the cells for a period of 6 to 24 hours at 37°C in a humidified CO2 incubator.
-
Analysis: Harvest the cells and supernatant. Analyze the cell surface expression of activation markers (e.g., CD80, CD86, MHC class II) by flow cytometry. Measure cytokine concentrations (e.g., IL-12, TNF-α) in the supernatant by ELISA.
In Vivo Mouse Model of Immune Stimulation
This protocol provides a general framework for assessing the in vivo immunostimulatory effects of this compound in a mouse model.
Methodology:
-
Animal Model: Use an appropriate mouse strain (e.g., C57BL/6).
-
This compound Formulation: Prepare a sterile solution of this compound for injection. For intraperitoneal (i.p.) injection, Resiquimod can be dissolved in a suitable vehicle such as saline or a formulation containing DMSO and corn oil.
-
Administration: Administer this compound to mice via the desired route (e.g., intraperitoneal, subcutaneous). Doses in the range of 10-100 µg per mouse have been reported in the literature.
-
Monitoring: Monitor the mice for clinical signs of immune activation, such as changes in body weight, temperature, and activity levels.
-
Sample Collection: At predetermined time points (e.g., 2, 6, 24 hours post-injection), collect blood samples for cytokine analysis (e.g., IFN-α, TNF-α, IL-6) by ELISA or multiplex assay. Spleens and lymph nodes can also be harvested for analysis of immune cell populations by flow cytometry.
Conclusion
This compound is a powerful research tool for studying the innate immune system. Due to its potent biological activity and potential for causing irritation and systemic inflammatory responses, it must be handled with care, using appropriate personal protective equipment and engineering controls. The information provided in this guide is intended to supplement, not replace, a thorough review of the available Safety Data Sheets for Resiquimod and a comprehensive risk assessment for its use in any specific experimental context.
References
Methodological & Application
Application Notes and Protocols for Resiquimod-D5 In Vitro Studies
A Note on Resiquimod-D5: this compound is the deuterated form of Resiquimod (R848), a potent immune response modifier. For the purpose of in vitro functional studies examining its immunostimulatory properties, the experimental protocols for this compound are considered identical to those for non-deuterated Resiquimod (R848). The deuterium labeling is primarily for use in mass spectrometry-based applications, such as pharmacokinetic studies, and is not expected to alter the compound's biological activity as a Toll-like receptor 7 and 8 (TLR7/8) agonist.
Introduction
Resiquimod is a synthetic imidazoquinoline compound that acts as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3][4][5] These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns, such as single-stranded RNA from viruses.[2][6] Activation of TLR7 and TLR8 by Resiquimod initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs).[2][7] This, in turn, results in the production of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and type I interferons (IFN-α).[1][3]
These application notes provide detailed protocols for in vitro studies to characterize the immunostimulatory effects of this compound on various immune cells.
Mechanism of Action
Resiquimod exerts its biological effects by binding to TLR7 and TLR8, which are primarily expressed in the endosomes of immune cells such as dendritic cells, macrophages, and B-lymphocytes.[1][2] Upon binding, it triggers a signaling pathway that leads to a robust T-helper 1 (Th1) polarized immune response.[6][8]
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies with Resiquimod (R848).
Table 1: Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Concentration | Incubation Time | Cytokine Measured | Fold Increase / Activity | Reference |
| 10 nM | 18 hours | Type I IFN | < 0.00125 µM | [3] |
| 30 nM | 18 hours | Type I IFN | = 0.00125 µM | [3] |
| 100 nM | 18 hours | Type I IFN | = 0.00561 µM | [3] |
| Not Specified | Not Specified | IFN, TNF, IL-1β, IL-6 | Dose-dependent induction | [1] |
| Not Specified | Not Specified | Intracellular IL-1β | ~15% increase | [1] |
Table 2: Effects on Other Immune Cells and Pathways
| Cell Type | Concentration | Incubation Time | Effect | Reference |
| Human M-MDSCs | 100 ng/mL | 48 hours | Increased expression of CD14, CD16, CD64; Increased IL-6 and TNF-α | [1] |
| RAW 264.7 cells | 1 µg/ml | 15 minutes | Phosphorylation of SAPK/JNK | [9] |
| Human B cells | 1 µg/ml | Not Specified | Nuclear translocation of NF-κB | [9] |
| Human Neutrophils | Not Specified | Not Specified | Priming for leukotriene B4, prostaglandin E2, and platelet-activating factor biosynthesis | [10] |
Experimental Protocols
Protocol 1: Cytokine Induction in Human PBMCs
This protocol details the steps to measure the induction of cytokines in human PBMCs upon treatment with this compound.
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Ficoll-Paque
-
96-well cell culture plates
-
ELISA kits for target cytokines (e.g., IFN-α, TNF-α, IL-6)
-
DMSO (for stock solution)
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 nM, 30 nM, 100 nM).
-
Cell Treatment: Add the diluted this compound to the wells containing PBMCs. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.
-
Cytokine Measurement: Measure the concentration of the desired cytokines in the supernatant using specific ELISA kits, following the manufacturer's instructions.
Protocol 2: NF-κB Activation in a Reporter Cell Line
This protocol describes how to measure the activation of the NF-κB signaling pathway using a reporter cell line.
Materials:
-
This compound
-
HEK-Blue™ hTLR7 or hTLR8 reporter cells (or other suitable NF-κB reporter cell line)
-
Appropriate cell culture medium
-
96-well cell culture plates
-
Luciferase or SEAP detection reagent
-
Luminometer or spectrophotometer
-
DMSO (for stock solution)
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at the recommended density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the cell culture medium.
-
Cell Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound. Include appropriate controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Reporter Gene Assay: Measure the activity of the reporter gene (e.g., luciferase or SEAP) according to the manufacturer's protocol. For instance, a 3.5-fold increase in luciferase activity has been reported in cells treated with R848.[1]
-
Data Analysis: Analyze the data to determine the dose-dependent activation of NF-κB.
Visualizations
Signaling Pathway
Caption: TLR7/8 Signaling Pathway Activated by this compound.
Experimental Workflow
Caption: General In Vitro Experimental Workflow for this compound.
References
- 1. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 2. invivogen.com [invivogen.com]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Resiquimod - Wikipedia [en.wikipedia.org]
- 6. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toll-like receptor 7/8 agonist resiquimod induces late preconditioning in neonatal cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]
- 10. stemcell.com [stemcell.com]
Application Note and Protocol: Preparation of Resiquimod-D5 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, storage, and handling of a Resiquimod-D5 stock solution using Dimethyl Sulfoxide (DMSO) as the solvent. It includes safety information, quantitative data, and a description of the compound's mechanism of action.
Introduction
This compound is the deuterated form of Resiquimod (R848), a potent synthetic immunomodulator.[1] Like its non-deuterated counterpart, this compound functions as an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These receptors are key components of the innate immune system, primarily expressed on immune cells such as dendritic cells, macrophages, and B-lymphocytes.[3][4][5] Activation of TLR7 and TLR8 initiates a signaling cascade that leads to the production of various cytokines, including interferons and TNF-α, making it a valuable tool for immunology research, vaccine adjuvant development, and cancer immunotherapy studies.[3][5][6]
Proper preparation of a stable, concentrated stock solution is critical for ensuring reproducibility and accuracy in experimental settings. DMSO is a common solvent for this compound due to its high solubilizing capacity.[1][7] This protocol outlines the standardized procedure for preparing a stock solution in DMSO.
Mechanism of Action: TLR7/8 Signaling
This compound activates immune cells by binding to TLR7 and TLR8 within the endosomes.[2] This binding event recruits the adaptor protein MyD88, triggering a downstream signaling pathway that results in the activation of key transcription factors, notably NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Interferon Regulatory Factors (IRFs).[2][8] Translocation of these factors to the nucleus initiates the transcription of genes encoding pro-inflammatory cytokines and Type I interferons, leading to a robust immune response.[4][5]
Caption: this compound activates the TLR7/8 pathway, leading to cytokine production.
Quantitative Data and Properties
The key properties of this compound are summarized in the table below. This information is essential for calculating the required mass for stock solution preparation.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₇D₅N₄O₂ | [7][9] |
| Molecular Weight | 319.41 g/mol | [7][9] |
| CAS Number | 2252319-44-9 | [1][9] |
| Appearance | White to light yellow solid | [10] |
| Solubility in DMSO | ≥ 50 mg/mL (156.54 mM). Note: Use of ultrasonic treatment may be necessary. | [1] |
| Storage (Solid) | -20°C for up to 3 years | [10] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1] |
Materials and Equipment
Materials:
-
This compound solid powder (purity ≥98%)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), biotechnology grade or higher
-
Sterile, conical or microcentrifuge tubes (amber or covered in foil to protect from light)
-
Pipette tips
Equipment:
-
Analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional, but recommended for higher concentrations)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves
Safety Precautions
Resiquimod and its analogs are potent biologically active molecules. Handle with care in a designated area.
-
Toxicology: Resiquimod (R848) is classified as toxic if swallowed, causes skin irritation, and causes serious eye irritation.[11] It may also cause respiratory irritation.[11]
-
Handling: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves. Avoid inhalation of the powder by handling it in a fume hood or a well-ventilated area.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, immediately call a poison center or doctor.[11][12]
-
Disposal: Dispose of waste materials according to institutional and local regulations.
Experimental Protocol: Stock Solution Preparation
This protocol provides a step-by-step method for preparing a 10 mM this compound stock solution in DMSO.
Calculation
Use the following formula to determine the required mass of this compound for your desired stock concentration and volume.
Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )] / 1000
Example for a 1 mL, 10 mM Stock Solution:
-
Mass (mg) = 10 mM x 1 mL x 319.41 g/mol / 1000
-
Mass (mg) = 3.194 mg
Step-by-Step Procedure
Caption: Workflow for preparing this compound stock solution in DMSO.
-
Preparation: Put on all required PPE. Prepare a clean, designated workspace.
-
Weighing: Carefully weigh the calculated amount of this compound powder (e.g., 3.194 mg for a 1 mL, 10 mM stock) and place it into a sterile, appropriately sized tube.
-
Solvent Addition: Add the desired volume of fresh, anhydrous DMSO (e.g., 1 mL) to the tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. Visually inspect the solution to ensure all solid has dissolved. If precipitation or cloudiness persists, sonicate the tube in a water bath for 5-10 minutes.[1] The final solution should be clear.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Storage: Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[1]
Dilution for Working Solutions
When preparing working solutions for cell-based assays, dilute the DMSO stock solution in the appropriate culture medium. It is crucial to maintain the final DMSO concentration at a low, non-toxic level, typically below 0.5%, as higher concentrations can affect cell viability and experimental outcomes.[14] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 4. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. agscientific.com [agscientific.com]
- 6. Resiquimod as an Immunologic Adjuvant for NY-ESO-1 Protein Vaccination in Patients with High Risk Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CAS 2252319-44-9 | LGC Standards [lgcstandards.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. stemcell.com [stemcell.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Resiquimod-D5 in Mouse Tumor Models
For Research Use Only.
Introduction
Resiquimod, also known as R848, is a potent synthetic immune response modifier that functions as an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] In murine models, Resiquimod's activity is primarily mediated through TLR7, as it does not activate mouse TLR8.[3][4] Resiquimod-D5 is a deuterated form of Resiquimod. Deuteration is a chemical modification where hydrogen atoms are replaced by their heavier isotope, deuterium. This modification is often employed in drug development to alter pharmacokinetic properties, such as metabolic stability, without changing the fundamental mechanism of action. Therefore, the biological activity and dosage of this compound are expected to be comparable to those of standard Resiquimod (R848).
Activation of TLR7 in immune cells, particularly dendritic cells (DCs), macrophages, and B-lymphocytes, triggers a MyD88-dependent signaling cascade.[4][5][6] This leads to the activation of transcription factors like NF-κB, resulting in the production of pro-inflammatory cytokines and type I interferons (e.g., IFN-α, IL-12, TNF-α).[1][6][7] This cytokine milieu promotes a T-helper 1 (Th1) polarized immune response, enhancing the activation and function of natural killer (NK) cells, cytotoxic T lymphocytes (CTLs), and other immune effector cells, ultimately leading to potent anti-tumor immunity.[2][8] Resiquimod has been shown to reduce immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) by inducing their differentiation into mature macrophages and dendritic cells.[9]
These application notes provide an overview of this compound dosages and administration protocols derived from preclinical studies using Resiquimod in various mouse tumor models.
Mechanism of Action: TLR7 Signaling Pathway
Resiquimod activates the TLR7 signaling pathway within the endosomes of immune cells. This activation is a key step in initiating the innate and subsequent adaptive anti-tumor immune response.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systemic administration of a TLR7 agonist attenuates regulatory T cells by dendritic cell modification and overcomes resistance to PD-L1 blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]
- 6. agscientific.com [agscientific.com]
- 7. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Role of TRL7/8 Agonists in Cancer Therapy, with Special Emphasis on Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resiquimod, a TLR7/8 agonist, promotes differentiation of myeloid-derived suppressor cells into macrophages and dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Resiquimod as a Potent Th1-Skewing Vaccine Adjuvant in Murine Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Resiquimod (R848) is a synthetic imidazoquinoline compound that functions as a potent immune response modifier.[1][2][3] It is recognized as an agonist of Toll-like receptor 7 (TLR7) and TLR8.[4][5][6] In murine models, Resiquimod's activity is primarily mediated through TLR7, as mice do not have a functional TLR8 response to the compound.[4][7] Activation of TLR7 on immune cells, such as dendritic cells (DCs) and B cells, initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and a strong T helper 1 (Th1)-polarized immune response.[2][4][8] This makes Resiquimod a highly effective adjuvant for vaccines where robust cellular immunity is desired, particularly for viral infections and oncology applications.[9][10][11]
Mechanism of Action Resiquimod is a small molecule that, upon entering the endosomes of immune cells like plasmacytoid dendritic cells (pDCs) and B cells, binds to and activates TLR7.[4] This activation triggers a MyD88-dependent signaling pathway.[4][6] The pathway culminates in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), such as IRF7.[4][8][12] The activation of these transcription factors leads to the transcription and secretion of Type I interferons (IFN-α/β) and a suite of pro-inflammatory cytokines like IL-12 and TNF-α.[3][4][8] This cytokine milieu is crucial for driving the differentiation of naive T cells towards a Th1 phenotype, characterized by the production of IFN-γ, and enhancing the cytotoxic activity of CD8+ T cells and Natural Killer (NK) cells.[8][10][13]
Application Data & Summary
Resiquimod has been demonstrated to be an effective adjuvant in various murine vaccination models, including DNA and protein-based vaccines.[9][10] Its primary role is to enhance cell-mediated immunity.
Table 1: Properties of Resiquimod (R848)
| Property | Description | Reference |
|---|---|---|
| Chemical Class | Imidazoquinoline | [4] |
| Molecular Target | Toll-like Receptor 7 (TLR7) in mice | [4][7] |
| Cellular Target | Dendritic Cells (especially pDCs), B Cells, Macrophages | [4][12] |
| Primary Effect | Induction of Th1-type immune responses | [2][9] |
| Key Cytokines Induced | IFN-α, IFN-γ, IL-12, TNF-α | [3][5] |
| Formulation | Often supplied as a powder, reconstituted in DMSO or water |[6][14] |
Table 2: Summary of In Vivo Data for Resiquimod Adjuvant in Mice
| Parameter | Typical Range / Observation | Study Context | Reference |
|---|---|---|---|
| Dosage (Systemic) | 10 - 100 µg per mouse (i.p.) | Immune activation, brain swelling study | [14] |
| Dosage (Local) | 5 - 100 nM with DNA vaccine (i.m.) | HIV-1 gag DNA vaccine | [15][16] |
| Administration Route | Subcutaneous (s.c.), Intramuscular (i.m.), Intraperitoneal (i.p.) | DNA vaccine, Cancer models | [9][16][17] |
| Effect on Antibody Titer | Increased total antibody titer | HIV-1 gag DNA vaccine | [15] |
| Effect on Antibody Isotype | Skews response towards IgG2a (Th1 marker in mice) | Various vaccine models | [1][3] |
| Effect on T-Cells | Enhances antigen-specific CD4+ and CD8+ T cell responses | DNA vaccine | [9][18] |
| Effect on Cytokines | Increased serum levels of IFN-γ, IL-12; no significant increase in IL-4 | HIV-1 gag DNA vaccine |[15] |
Experimental Protocols
The following protocols provide a general framework for using Resiquimod as a vaccine adjuvant in mice. Specific parameters such as antigen dose, immunization schedule, and mouse strain should be optimized for each experimental system.
Protocol 1: Preparation of Resiquimod Stock Solution
-
Reconstitution: Resiquimod is typically supplied as a lyophilized powder.[6] To prepare a stock solution, reconstitute the powder in sterile, endotoxin-free water or DMSO to a desired concentration (e.g., 1 mg/mL).[6][14]
-
Note: Water-soluble formulations are available and are often preferred for in vivo studies to avoid solvent toxicity.[4]
-
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[6] Solutions in DMSO should be used within approximately 2 months.[6]
Protocol 2: Mouse Immunization
This protocol is a general guideline for subcutaneous (s.c.) or intramuscular (i.m.) immunization.
-
Animals: Use an appropriate mouse strain for your model (e.g., BALB/c or C57BL/6), typically 6-8 weeks old. All procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).[13]
-
Vaccine Formulation: a. On the day of immunization, thaw an aliquot of the Resiquimod stock solution. b. Dilute the Resiquimod stock in sterile, endotoxin-free physiological saline (0.9% NaCl) to the final desired concentration. A typical dose might be 10 µg per mouse in a 100 µL injection volume. c. Mix the diluted Resiquimod with your antigen solution. The final injection volume is typically 50-100 µL.
-
Administration: a. Anesthetize the mice if required by your institutional protocol. b. Administer the vaccine formulation via the desired route (e.g., intramuscularly into the quadriceps or subcutaneously at the base of the tail).[15]
-
Immunization Schedule: a. A typical prime-boost strategy involves an initial immunization (Day 0) followed by one or two booster immunizations at 2-3 week intervals.[13] b. Include control groups, such as antigen alone, adjuvant alone, and vehicle (saline) alone, to properly assess the adjuvant effect of Resiquimod.
Protocol 3: Assessment of Immune Response (ELISpot Assay)
The ELISpot assay is used to quantify the frequency of antigen-specific, cytokine-secreting cells.[15] This example focuses on detecting IFN-γ producing cells.
-
Sample Collection: 1-2 weeks after the final booster immunization, humanely euthanize the mice and aseptically harvest spleens into complete RPMI medium.
-
Splenocyte Preparation: a. Prepare single-cell suspensions by gently mashing the spleens through a 70 µm cell strainer. b. Lyse red blood cells using an ACK lysis buffer. c. Wash the cells, count them, and resuspend to a concentration of 2-5 x 10^6 cells/mL in complete RPMI.
-
ELISpot Plate Preparation: a. Coat a 96-well PVDF membrane ELISpot plate with an anti-mouse IFN-γ capture antibody overnight at 4°C, according to the manufacturer's instructions. b. Wash and block the plate to prevent non-specific binding.
-
Cell Stimulation: a. Add 2-5 x 10^5 splenocytes to each well. b. Add the specific antigen (e.g., a peptide pool from your vaccine antigen) to the appropriate wells to re-stimulate the T cells. c. Include a positive control (e.g., Concanavalin A) and a negative control (medium only).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.
-
Detection and Analysis: a. Lyse the cells and wash the plate. b. Add a biotinylated anti-mouse IFN-γ detection antibody. c. Add a streptavidin-enzyme conjugate (e.g., Streptavidin-ALP). d. Add the substrate to develop the spots. Each spot represents a single IFN-γ-secreting cell. e. Wash and dry the plate, then count the spots using an automated ELISpot reader. The results are typically expressed as Spot Forming Cells (SFCs) per million splenocytes.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. Resiquimod and other immune response modifiers as vaccine adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. invivogen.com [invivogen.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]
- 7. Systemic administration of a TLR7 agonist attenuates regulatory T cells by dendritic cell modification and overcomes resistance to PD-L1 blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imiquimod and resiquimod in a mouse model: adjuvants for DNA vaccination by particle-mediated immunotherapeutic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resiquimod as an Immunologic Adjuvant for NY-ESO-1 Protein Vaccination in Patients with High Risk Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resiquimod: a new immune response modifier with potential as a vaccine adjuvant for Th1 immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agscientific.com [agscientific.com]
- 13. Adjuvant effect of dendritic cells activator Imiquimod in genetic immunization with HIV-1 p55 Gag - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Resiquimod is a modest adjuvant for HIV-1 gag-based genetic immunization in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Application Note: Resiquimod-D5 for Dendritic Cell Activation Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Resiquimod (R848) is a potent synthetic small molecule and a member of the imidazoquinoline family that activates the innate immune system by acting as an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), such as single-stranded RNA from viruses.[2][3] In humans, TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is mainly found in myeloid dendritic cells (mDCs), monocytes, and macrophages.[2] Resiquimod-D5 is a deuterated form of Resiquimod. For the purposes of in vitro cellular assays, its biological activity is considered identical to that of the non-deuterated form. The primary use of deuteration is in altering metabolic pathways and for tracking purposes in pharmacokinetic studies, which does not affect its function as a TLR agonist in this context.
Upon binding to TLR7 and TLR8 within the endosomes of dendritic cells, Resiquimod initiates a MyD88-dependent signaling cascade.[1][3] This pathway leads to the activation of transcription factors such as NF-κB and JNK, culminating in the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules.[1][4][5] The activation and maturation of dendritic cells are critical for bridging the innate and adaptive immune responses, leading to the priming of antigen-specific T cells.[6][7] This application note provides a detailed protocol for utilizing this compound to induce the activation and maturation of human monocyte-derived dendritic cells (moDCs) and methods for quantifying this response.
Signaling Pathway and Mechanism of Action
This compound diffuses into the cell and localizes in the endosomes, where it engages with TLR7 and TLR8. This binding event triggers the recruitment of the adaptor protein MyD88, initiating a downstream signaling cascade that involves IRAK (IL-1R-associated kinase) family proteins and TRAF6 (TNF receptor-associated factor 6).[5] This ultimately leads to the activation of key transcription factors, including NF-κB, which translocate to the nucleus to drive the expression of genes associated with DC activation and maturation.
Caption: TLR7/8 signaling pathway activated by this compound.
Experimental Protocols
This section details the necessary procedures for generating human moDCs and performing the activation assay with this compound.
Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells (moDCs)
Materials and Reagents:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD14+ monocytes
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant Human Interleukin-4 (IL-4)
-
Ficoll-Paque PLUS
-
CD14 MicroBeads (if starting from PBMCs)
Methodology:
-
Monocyte Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further enrich for monocytes by isolating CD14+ cells using magnetic-activated cell sorting (MACS) according to the manufacturer's protocol.
-
Cell Culture: Resuspend the purified CD14+ monocytes in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).
-
Differentiation: Plate the cells at a density of 1 x 10^6 cells/mL in a 6-well plate. To differentiate the monocytes into immature DCs, supplement the culture medium with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 50 ng/mL).[8]
-
Incubation: Culture the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator. Add fresh medium supplemented with cytokines every 2-3 days.
-
Confirmation: After differentiation, immature moDCs can be identified by their characteristic morphology (dendritic projections) and phenotype (CD14-low, CD1a+, CD11c+).
Protocol 2: Dendritic Cell Activation Assay
Materials and Reagents:
-
Immature moDCs (from Protocol 1)
-
This compound (stock solution prepared in DMSO, e.g., 1 mg/mL)
-
Lipopolysaccharide (LPS) as a positive control (e.g., 100 ng/mL)
-
Complete RPMI 1640 medium
-
96-well flat-bottom culture plates
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against human: CD11c, HLA-DR, CD80, CD83, CD86, CD40
-
Fixable Viability Dye
-
ELISA kits for human TNF-α, IL-6, and IL-12p70
Experimental Workflow Diagram:
Caption: Experimental workflow for the dendritic cell activation assay.
Methodology:
-
Cell Plating: Harvest the immature moDCs and resuspend them in fresh complete RPMI medium. Seed the cells into a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Stimulation: Prepare serial dilutions of this compound. A typical concentration range to test is 0.1 to 10 µM. Add the diluted this compound, LPS (positive control, e.g., 100 ng/mL), and a vehicle control (DMSO equivalent to the highest this compound concentration) to the appropriate wells.[9][10]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator. A shorter incubation of 6 hours can also be used, particularly for analyzing early activation events.[9]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the culture supernatants for cytokine analysis and store them at -80°C.
-
Cell Harvesting and Staining for Flow Cytometry:
-
Gently wash the cells with PBS.
-
Resuspend the cells in flow cytometry staining buffer.
-
Add a fixable viability dye to distinguish live from dead cells.
-
Incubate with a cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD11c, HLA-DR, CD80, CD83, CD86) for 30 minutes on ice, protected from light.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in a suitable buffer for acquisition on a flow cytometer.
-
-
Cytokine Analysis: Quantify the concentrations of TNF-α, IL-6, and IL-12p70 in the collected supernatants using commercial ELISA kits, following the manufacturer’s instructions.
Data Presentation
The activation of dendritic cells by this compound can be quantified by measuring the upregulation of cell surface markers and the secretion of pro-inflammatory cytokines. The data below are representative of typical results obtained from such assays using Resiquimod (R848).
Table 1: Upregulation of DC Activation Markers
| Treatment | Concentration | % CD80+ Cells (of live CD11c+) | % CD86+ Cells (of live CD11c+) | HLA-DR MFI (of live CD11c+) |
| Vehicle Control | - | Low | Low | Baseline |
| This compound | 1 µM | Increased | Significantly Increased | Increased |
| This compound | 5 µM | Significantly Increased | Significantly Increased | Significantly Increased |
| LPS | 100 ng/mL | Significantly Increased | Significantly Increased | Significantly Increased |
| MFI: Mean Fluorescence Intensity. "Increased" and "Significantly Increased" are relative to the vehicle control. |
Table 2: Secretion of Pro-inflammatory Cytokines
| Treatment | Concentration | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-12p70 (pg/mL) |
| Vehicle Control | - | < 50 | < 50 | < 10 |
| This compound | 1 µM | 500 - 2000 | 1000 - 5000 | 100 - 500 |
| This compound | 5 µM | 2000 - 8000 | 5000 - 15000 | 500 - 2000 |
| LPS | 100 ng/mL | > 5000 | > 10000 | > 1000 |
| Cytokine levels are highly donor-dependent and should be interpreted relative to the controls within the same experiment. |
Summary
This compound is an effective tool for inducing the activation and maturation of dendritic cells in vitro. By engaging TLR7 and TLR8, it triggers a robust immune response characterized by the upregulation of co-stimulatory molecules like CD80 and CD86, increased expression of MHC class II, and the secretion of key pro-inflammatory cytokines such as IL-6, TNF-α, and IL-12.[4][5][11] The protocols outlined in this application note provide a reliable framework for researchers, scientists, and drug development professionals to study the immunomodulatory effects of various compounds and to investigate the fundamental processes of dendritic cell biology.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. Role of toll-like receptor 7/8 pathways in regulation of interferon response and inflammatory mediators during SARS-CoV2 infection and potential therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Dendritic Cell Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 7. fcslaboratory.com [fcslaboratory.com]
- 8. Dendritic Cell Based In Vitro Assays | RoukenBio [rouken.bio]
- 9. Resiquimod-Mediated Activation of Plasmacytoid Dendritic Cells Is Amplified in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 11. OVA-PEG-R848 nanocapsules stimulate neonatal conventional and plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stimulating PBMCs with Resiquimod-D5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resiquimod, a potent immune response modifier, and its deuterated analog, Resiquimod-D5, are invaluable tools in immunological research and drug development.[1][2][3] These synthetic small molecules act as agonists for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), key pattern recognition receptors in the innate immune system.[1][2][][5] Activation of TLR7 and TLR8 on immune cells, particularly plasmacytoid dendritic cells (pDCs) and monocytes, triggers downstream signaling cascades that result in the production of a broad range of pro-inflammatory cytokines and type I interferons.[][6][7][8] This robust immune activation makes Resiquimod and its derivatives highly relevant for applications in vaccine adjuvant development, cancer immunotherapy, and the study of antiviral immune responses.[2][3][]
This compound, being a deuterated form of Resiquimod, is expected to exhibit a similar mechanism of action. The substitution of hydrogen with deuterium atoms can, however, influence the pharmacokinetic and metabolic profiles of the compound, a factor that can be critical in drug development studies.[1]
These application notes provide a detailed protocol for the in vitro stimulation of human Peripheral Blood Mononuclear Cells (PBMCs) with this compound, along with expected outcomes and a summary of the underlying signaling pathways.
Signaling Pathway
This compound activates immune cells through the TLR7 and TLR8 signaling pathways. These receptors are located in the endosomes of immune cells such as dendritic cells, monocytes, and B cells.[6][9][10] Upon binding of this compound, TLR7 and TLR8 recruit the adaptor protein MyD88, initiating a signaling cascade that involves IRAK kinases and TRAF6.[6][10][11] This ultimately leads to the activation of transcription factors such as NF-κB and IRF7, which drive the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (e.g., IFN-α).[6][8][10]
Experimental Protocols
Isolation of Human PBMCs
A standard method for isolating PBMCs from whole blood is through density gradient centrifugation.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque™ PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (complete medium)
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque™ in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer (plasma) and carefully collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in complete RPMI 1640 medium and perform a cell count.
Stimulation of PBMCs with this compound
This protocol outlines the steps for stimulating isolated PBMCs with this compound to induce cytokine production.
Materials:
-
Isolated human PBMCs
-
Complete RPMI 1640 medium
-
This compound (stock solution prepared in DMSO, then diluted in culture medium)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Adjust the concentration of PBMCs to 1 x 10^6 cells/mL in complete RPMI 1640 medium.[12]
-
Plate 200 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. A typical concentration range for stimulation is 0.1 to 10 µg/mL.[8][13][14]
-
Add the desired volume of the this compound dilution to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an unstimulated control (medium only).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator. Incubation times can vary from 6 to 72 hours depending on the desired readout.[12][13] For cytokine analysis, a 24-hour incubation is often sufficient.[15]
-
After incubation, centrifuge the plate and collect the supernatant for cytokine analysis (e.g., by ELISA or multiplex assay). The cell pellet can be used for flow cytometry analysis of activation markers.
Data Presentation
The stimulation of PBMCs with Resiquimod is known to induce the production of several key cytokines. The following tables summarize expected quantitative data based on typical responses to Resiquimod (R848).
Table 1: Expected Cytokine Production in PBMC Supernatants after 24-hour Stimulation with Resiquimod.
| Cytokine | Unstimulated Control (pg/mL) | Resiquimod (1 µg/mL) (pg/mL) |
| IFN-α | < 50 | 1000 - 5000 |
| TNF-α | < 20 | 500 - 2000 |
| IL-6 | < 20 | 1000 - 10000 |
| IL-10 | < 10 | 100 - 500 |
| IL-12p70 | < 5 | 50 - 200 |
Note: These values are illustrative and can vary significantly between donors.[16]
Table 2: Upregulation of Cell Surface Markers on Monocytes (CD14+) after 6-hour Stimulation with Resiquimod.
| Marker | Unstimulated Control (MFI) | Resiquimod (1 µg/mL) (MFI) | Fold Change |
| CD86 | Baseline | Increased | 2 - 5 |
| HLA-DR | Baseline | Increased | 1.5 - 3 |
| CD40 | Baseline | Increased | 2 - 4 |
MFI: Mean Fluorescence Intensity. Baseline MFI is donor-dependent.[12]
Conclusion
The protocol described provides a robust framework for the stimulation of human PBMCs with this compound. This allows for the detailed investigation of innate immune responses, cytokine profiling, and the evaluation of the immunomodulatory properties of this compound. The provided diagrams and tables serve as a guide for experimental design and data interpretation in the fields of immunology and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scholarsinmedicine.com [scholarsinmedicine.com]
- 3. Resiquimod - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Resiquimod-Mediated Activation of Plasmacytoid Dendritic Cells Is Amplified in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Note: Measuring Cytokine Production After Resiquimod Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resiquimod (R-848) is a synthetic small molecule of the imidazoquinoline family that functions as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] These receptors are key components of the innate immune system, primarily expressed in the endosomes of immune cells like dendritic cells (DCs), macrophages, and B-lymphocytes.[2] Upon activation, Resiquimod triggers a signaling cascade that leads to the robust production of various pro-inflammatory cytokines and type I interferons, effectively modulating both innate and adaptive immune responses.[3] This immunostimulatory activity makes Resiquimod a subject of active research for its potential as a vaccine adjuvant and in cancer immunotherapy.[4]
This application note provides a comprehensive overview and detailed protocols for measuring cytokine production following in vitro treatment with Resiquimod. It is designed to guide researchers in quantifying the cellular immune response to this powerful immunomodulator.
Mechanism of Action: TLR7/8 Signaling Pathway
Resiquimod activates immune cells by binding to TLR7 and TLR8 within the endosomal compartment. This binding event initiates the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary-response protein 88).[3][5] The subsequent signaling cascade involves the activation of IRAK (IL-1 receptor-associated kinase) family members and TRAF6 (TNF receptor-associated factor 6), which ultimately leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1) via the MAPK pathway.[5] These transcription factors then drive the expression and secretion of a wide array of cytokines, including IFN-α, TNF-α, IL-6, and IL-12, promoting a T helper 1 (Th1) polarized immune response.[2][4][5]
Data Presentation: Cytokine Production Post-Resiquimod Treatment
The following tables summarize quantitative data on cytokine production from various human immune cell types following stimulation with Resiquimod (R-848). Concentrations can vary significantly based on donor variability, cell purity, and assay conditions.
Table 1: Cytokine Secretion by Human Blood Dendritic Cells (BDCs)
| Cytokine | Stimulus | Concentration (pg/mL) | Incubation Time |
|---|---|---|---|
| IL-12p70 | R-848 + poly(I:C) | 2,100 ± 1,100 | 20 hours |
| IFN-α | R-848 + poly(I:C) | 3,800 ± 130 | 3 hours |
Data sourced from a study on blood DCs activated with a combination of TLR agonists.[1]
Table 2: Cytokine Secretion by Human Primary Acute Myeloid Leukemia (AML) Cells
| Cytokine | Stimulus | Concentration (pg/1x10⁶ cells) | Incubation Time |
|---|---|---|---|
| IL-6 | R-848 (5 µg/mL) | ~1500 (mean) | 24 hours |
| TNF-α | R-848 (5 µg/mL) | ~200 (mean) | 24 hours |
| IL-1β | R-848 (5 µg/mL) | ~25 (mean) | 24 hours |
| IFN-α | R-848 (5 µg/mL) | 22.1 ± 5.1 (in 5 of 12 donors) | 24 hours |
Data represents the mean production from primary AML cells that responded to R-848 treatment.[6]
Table 3: Cytokine Secretion by Human Monocyte-Derived Dendritic Cells (Mo-DCs)
| Cytokine | Stimulus (250 ng/mL each) | Concentration (pg/mL) | Incubation Time |
|---|---|---|---|
| IL-12p70 | N1* + R-848 | ~1200 | 48 hours |
| IL-1β | N1* + R-848 | ~60 | 48 hours |
| TNF-α | N1* + R-848 | ~8000 | 48 hours |
| TNF-α | R-848 alone | ~2000 | 48 hours |
*N1 refers to HMGN1, a nuclear protein, used here as a synergistic co-stimulant.[7]
Experimental Workflow & Protocols
A typical workflow for measuring cytokine release involves isolating primary immune cells, stimulating them with Resiquimod, and subsequently quantifying the secreted cytokines from the culture supernatant or within the cells themselves.
References
- 1. Blood DCs activated with R848 and poly(I:C) induce antigen-specific immune responses against viral and tumor-associated antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HMGN1 and R848 Synergistically Activate Dendritic Cells Using Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Resiquimod in Cancer Immunotherapy Research
Introduction
Resiquimod, also known as R848, is a synthetic small molecule of the imidazoquinoline family that functions as a potent agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8).[1][2] These receptors are key components of the innate immune system, primarily expressed on immune cells such as dendritic cells (DCs), macrophages, and B-lymphocytes.[3][4] Upon activation, Resiquimod triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells (APCs), ultimately bridging the innate and adaptive immune responses to mount an effective anti-tumor attack.[4][] Resiquimod-D5 is a deuterated variant of Resiquimod, often used as an internal standard in analytical studies but possessing the same biological mechanism of action. These application notes provide an overview of Resiquimod's use in cancer immunotherapy research, including its mechanism of action, protocols for in vitro and in vivo studies, and quantitative data from preclinical models.
Mechanism of Action: TLR7/8 Signaling Pathway
Resiquimod activates the immune system by binding to TLR7 and TLR8 within the endosomes of immune cells.[6] This binding event initiates a MyD88-dependent signaling pathway, leading to the activation of transcription factors like NF-κB and IRF3/7.[2][3] This results in the transcription of genes for various pro-inflammatory cytokines, including Interferon-alpha (IFN-α), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α), which promote a T-helper 1 (Th1) polarized immune response effective against tumors.[2][3][4] The activation of dendritic cells also enhances their ability to present tumor antigens, leading to the activation of tumor-specific cytotoxic T-lymphocytes (CTLs).[3][]
Application Note 1: In Vitro Activation of Human Immune Cells
Objective: To characterize the immunostimulatory activity of Resiquimod by quantifying cytokine production and the expression of activation markers on human peripheral blood mononuclear cells (PBMCs) or isolated immune cell subsets like dendritic cells.
Summary of In Vitro Quantitative Data
| Cell Type | Treatment | Key Readout | Result | Reference |
| Human PBMCs | Resiquimod (R848) | Cytokine Production | Dose-dependent induction of IFN-α, TNF-α, IL-6, IL-12. | [2][7][8] |
| Human Monocyte-Derived DCs | Resiquimod (R848) | Maturation Markers | Upregulation of CD86, MHC Class II. | [9] |
| Human AML Cells | Resiquimod (R848) | Pro-inflammatory Cytokines | Increased production of IL-6 and TNF-α. | [10] |
| Human AML Cells | Resiquimod (R848) | MHC Molecules | Increased expression of MHC molecules. | [10] |
| Bone Marrow-Derived DCs (Mouse) | Resiquimod Nanoparticles | DC Activation | Dose-dependent activation, significantly greater than control. | [11] |
Experimental Workflow: In Vitro Immune Cell Stimulation
Detailed Protocol: PBMC Stimulation Assay
-
Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells three times with sterile PBS.
-
Cell Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin). Plate the cells in a 96-well tissue culture plate at a density of 5 x 10^5 cells per well.[7]
-
Treatment: Prepare a stock solution of Resiquimod in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in culture medium. Add Resiquimod to the wells at final concentrations ranging from 0.1 to 10 µg/mL. Include a vehicle control (medium with DMSO) and a positive control (e.g., LPS for TLR4 activation).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.[7]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well for cytokine analysis and store at -80°C.
-
Cytokine Analysis (ELISA): Quantify the concentration of key cytokines such as IFN-α, IL-12p70, and TNF-α in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Cell Staining and Flow Cytometry: Gently harvest the cells from the plate. Wash with FACS buffer (PBS with 2% FBS). Stain the cells with fluorescently-labeled antibodies against surface markers (e.g., CD11c for DCs, CD80, CD86, HLA-DR for activation). Analyze the stained cells using a flow cytometer to determine the percentage of activated cells and the mean fluorescence intensity (MFI) of activation markers.
Application Note 2: In Vivo Antitumor Efficacy in Syngeneic Mouse Models
Objective: To evaluate the therapeutic efficacy of systemically or locally administered Resiquimod, alone or in combination with other immunotherapies like checkpoint inhibitors, in preclinical mouse models of cancer.
Summary of In Vivo Quantitative Data
| Cancer Model | Treatment | Key Readout | Result | Reference |
| NDL Breast Cancer (Mouse) | Resiquimod Nanoparticles + anti-PD-1 | Tumor Elimination | 75% of tumors eliminated by day 14. | [11][12] |
| NDL Breast Cancer (Mouse) | Free Resiquimod + anti-PD-1 | Tumor Elimination | 75% of tumors eliminated by day 14. | [11] |
| NDL Breast Cancer (Mouse) | Free Resiquimod alone | Tumor Elimination | 30% of tumors eliminated. | [11] |
| PDAC (Mouse) | Resiquimod | Immune Infiltration | Increase in CD8+ T-cell infiltration; decrease in Tregs. | [13] |
| SCCVII & Colon 26 (Mouse) | Low-dose Resiquimod + anti-PD-L1 | CD8+/Treg Ratio | Significantly increased ratio of CD8+ T cells to Tregs in the TME. | [14] |
| Cutaneous SCC (Mouse) | Resiquimod-gel + Ablative Laser | Survival | Prolonged survival compared to untreated mice (P = 0.0214). | [15] |
| B16F10 Melanoma (Mouse) | Resiquimod-induced Nanovaccine | Tumor Recurrence | Effectively inhibited postoperative tumor recurrence and metastasis. | [16] |
Experimental Workflow: Syngeneic Mouse Model Study
Detailed Protocol: Breast Cancer Mouse Model
-
Animal Model and Cell Line: Use female BALB/c mice and the NDL (N-methyl-N-nitrosourea-induced, transplantable) breast cancer cell line.[11]
-
Tumor Inoculation: Subcutaneously inject 1x10^6 NDL cells into the mammary fat pad of the mice. Allow tumors to grow until they reach approximately 4 mm in diameter.[11]
-
Treatment Formulation: If using a nanoparticle formulation to improve systemic tolerance, prepare Resiquimod-polymer conjugates or liposomes as described in the literature.[11][17] For systemic administration, a low dose of 1.7 µ g/mouse has been shown to be effective.[14]
-
Treatment Groups: Randomize mice into groups (n=5-10 per group):
-
Group 1: Vehicle control (e.g., PBS).
-
Group 2: Resiquimod formulation (e.g., intravenous or intraperitoneal injection, twice weekly).
-
Group 3: Checkpoint inhibitor (e.g., anti-PD-1 antibody, 10 mg/kg, intraperitoneally, twice weekly).
-
Group 4: Combination of Resiquimod and checkpoint inhibitor.
-
-
Monitoring: Measure tumor volume three times a week using digital calipers (Volume = 0.5 x Length x Width^2). Monitor mouse body weight as an indicator of systemic toxicity.
-
Endpoint and Analysis: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm^3).
-
Efficacy: Plot mean tumor volume over time for each group. Perform statistical analysis (e.g., two-way ANOVA). Generate Kaplan-Meier survival curves.
-
Immunological Analysis: At the endpoint, harvest tumors, tumor-draining lymph nodes, and spleens. Prepare single-cell suspensions and analyze immune cell populations (e.g., CD4+ T cells, CD8+ T cells, Tregs, MDSCs) by flow cytometry. Perform immunohistochemistry (IHC) on tumor sections to visualize CD8+ T cell infiltration.[11][12]
-
Application Note 3: Use as a Cancer Vaccine Adjuvant
Objective: To leverage Resiquimod's potent immunostimulatory properties to enhance the generation of antigen-specific T-cell responses and protective immunity induced by a cancer vaccine.
Logical Framework: Resiquimod as a Vaccine Adjuvant
Detailed Protocol: Prophylactic Tumor Challenge Model
-
Vaccine Formulation: Prepare the vaccine by mixing a model tumor antigen (e.g., ovalbumin (OVA) protein) with a Resiquimod solution. A study in melanoma patients used 100μg of NY-ESO-1 protein with a topical 0.2% Resiquimod gel.[18]
-
Animal Model: Use C57BL/6 mice for an OVA-expressing tumor model like B16-OVA melanoma.
-
Vaccination Schedule:
-
On day 0, immunize mice subcutaneously at the base of the tail with different formulations (n=5-10 mice per group):
-
Group 1: PBS (Control).
-
Group 2: Antigen only.
-
Group 3: Resiquimod only.
-
Group 4: Antigen + Resiquimod.
-
-
On day 7 or 14, administer a booster vaccination following the same grouping.
-
-
Tumor Challenge: Seven to ten days after the final vaccination, challenge all mice by subcutaneously injecting a tumorigenic dose of B16-OVA cells (e.g., 2x10^5 cells) on the flank.
-
Monitoring and Endpoint: Monitor tumor growth as described in Application Note 2. The primary readouts are the percentage of tumor-free mice and the delay in tumor growth in vaccinated mice compared to controls.
-
Immunological Readout (Optional): A separate cohort of mice can be euthanized 7-10 days post-vaccination (before tumor challenge). Splenocytes can be isolated and restimulated in vitro with the specific antigen (e.g., OVA peptide SIINFEKL) to measure antigen-specific T-cell responses via IFN-γ ELISpot or intracellular cytokine staining by flow cytometry.
References
- 1. scholarsinmedicine.com [scholarsinmedicine.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Facebook [cancer.gov]
- 4. agscientific.com [agscientific.com]
- 6. Toll-like receptor 7/8 agonist resiquimod induces late preconditioning in neonatal cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 8. Randomized, Single-Blind, Placebo-Controlled Study of Topical Application of the Immune Response Modulator Resiquimod in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The TLR7/8 ligand resiquimod targets monocyte-derived dendritic cell differentiation via TLR8 and augments functional dendritic cell generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systemic immunotherapy with micellar resiquimod-polymer conjugates triggers a robust antitumor response in a breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systemic Immunotherapy with Micellar Resiquimod-Polymer Conjugates Triggers a Robust Antitumor Response in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systemic administration of a TLR7 agonist attenuates regulatory T cells by dendritic cell modification and overcomes resistance to PD-L1 blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intratumoral sustained release of resiquimod with ablative fractional laser induces efficacy in a cutaneous squamous cell carcinoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Resiquimod-Induced Nanovaccine (RINV) for Personalized Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of thermosensitive resiquimod-loaded liposomes for enhanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase I/II study of Resiquimod as an immunologic adjuvant for NY-ESO-1 protein vaccination in patients with melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Pharmacokinetic Analysis of Deuterium-Labeled Resiquimod
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resiquimod (R848) is a potent immune response modifier that functions as a Toll-like receptor 7 and 8 (TLR7/8) agonist.[1][2] Its activation of TLR7/8 signaling pathways in immune cells, such as dendritic cells and macrophages, leads to the production of pro-inflammatory cytokines and type I interferons, thereby mounting a robust immune response.[1][2][3] This has led to its investigation for various applications, including as a vaccine adjuvant and in cancer immunotherapy.[4][5][6]
The pharmacokinetic (PK) profile of a drug is a critical determinant of its efficacy and safety. Deuterium labeling, the substitution of hydrogen atoms with their stable isotope deuterium, has emerged as a valuable strategy in drug development.[7][8] This substitution can alter the metabolic fate of a drug, often leading to a reduced rate of metabolism due to the kinetic isotope effect.[] Consequently, deuterated compounds may exhibit improved pharmacokinetic properties, such as a longer half-life and increased exposure, which can translate to enhanced therapeutic efficacy and potentially reduced dosing frequency.[7][10]
This application note provides a detailed protocol for the pharmacokinetic analysis of deuterium-labeled Resiquimod. The use of a deuterium-labeled analog as the analytical internal standard in LC-MS/MS-based quantification is a standard practice to ensure high accuracy and precision. Furthermore, studying the pharmacokinetics of a deuterated version of Resiquimod can provide insights into its metabolic stability and potential advantages over the non-labeled compound.
Signaling Pathway of Resiquimod
Resiquimod activates immune cells primarily through the TLR7 and TLR8 pathways. Upon binding to these endosomal receptors, it initiates a signaling cascade involving the MyD88-dependent pathway.[2] This leads to the activation of transcription factors like NF-κB and IRF7, culminating in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and type I interferons (e.g., IFN-α).[2][11]
Experimental Protocols
In Vivo Pharmacokinetic Study Design
A typical pharmacokinetic study in a preclinical model (e.g., mice or rats) would involve the following steps.
Methodology:
-
Animal Models: Use appropriate animal models (e.g., male Wistar rats or BALB/c mice). House animals under standard laboratory conditions with free access to food and water.
-
Formulation and Dosing: Prepare a formulation of deuterium-labeled Resiquimod in a suitable vehicle (e.g., saline with a solubilizing agent). Administer a single dose via the desired route (e.g., intravenous, oral, or subcutaneous).
-
Blood Collection: Collect blood samples (approximately 100-200 µL) from a suitable site (e.g., tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification
Objective: To quantify the concentration of deuterium-labeled Resiquimod in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Materials:
-
Deuterium-labeled Resiquimod (analyte)
-
Resiquimod (as a potential internal standard, or a more heavily labeled analog)
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade
-
Ultrapure water
-
Blank plasma from the same species
Instrumentation:
-
HPLC system (e.g., Shimadzu, Waters)
-
Tandem mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
Protocol:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of deuterium-labeled Resiquimod and the internal standard (IS) in a suitable solvent (e.g., DMSO or MeOH).
-
Prepare calibration standards by spiking blank plasma with known concentrations of the analyte.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 50 µL of each sample in a microcentrifuge tube, add 150 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Example):
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both the deuterium-labeled Resiquimod and the internal standard.
-
Data Presentation
The following tables present hypothetical pharmacokinetic data for both Resiquimod and its deuterium-labeled analog to illustrate the potential impact of deuteration. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Pharmacokinetic Parameters of Resiquimod and Deuterium-Labeled Resiquimod in Rats (Intravenous Administration)
| Parameter | Resiquimod | Deuterium-Labeled Resiquimod |
| Dose (mg/kg) | 1 | 1 |
| Cmax (ng/mL) | 550 | 580 |
| Tmax (h) | 0.08 | 0.08 |
| AUC (0-t) (ngh/mL) | 1250 | 1850 |
| AUC (0-inf) (ngh/mL) | 1300 | 1950 |
| Half-life (t1/2) (h) | 2.5 | 4.0 |
| Clearance (mL/h/kg) | 12.8 | 8.5 |
| Vd (L/kg) | 0.45 | 0.48 |
Table 2: Pharmacokinetic Parameters of Resiquimod and Deuterium-Labeled Resiquimod in Rats (Oral Administration)
| Parameter | Resiquimod | Deuterium-Labeled Resiquimod |
| Dose (mg/kg) | 5 | 5 |
| Cmax (ng/mL) | 320 | 450 |
| Tmax (h) | 1.0 | 1.5 |
| AUC (0-t) (ngh/mL) | 1500 | 2800 |
| AUC (0-inf) (ngh/mL) | 1550 | 2950 |
| Half-life (t1/2) (h) | 2.8 | 4.5 |
| Oral Bioavailability (%) | 25 | 40 |
Conclusion
The use of deuterium-labeled Resiquimod in pharmacokinetic studies offers a dual advantage. It serves as an ideal internal standard for bioanalytical assays, ensuring robust and reliable quantification. Moreover, investigating the pharmacokinetic profile of a deuterated version of Resiquimod can reveal potential metabolic advantages, such as reduced clearance and a longer half-life, which could translate into an improved therapeutic window. The protocols and data presented herein provide a framework for researchers to conduct such analyses, contributing to a deeper understanding of Resiquimod's disposition and the potential benefits of isotopic substitution in drug development.
References
- 1. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 2. invivogen.com [invivogen.com]
- 3. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterated drug - Wikipedia [en.wikipedia.org]
- 10. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Resiquimod-D5 for Cell Culture
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Resiquimod-D5 in cell culture experiments.
Introduction to this compound
Resiquimod (R848) is a potent synthetic small molecule that activates the innate immune system through Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] These receptors are primarily located in the endosomes of immune cells like dendritic cells (DCs), macrophages, and B-lymphocytes.[4][5][6] Activation of TLR7/8 by Resiquimod initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs).[2][7] This results in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and Type I interferons (IFN-α/β), promoting a robust immune response.[1][8][9]
This compound is a deuterated form of Resiquimod. In cell culture applications, its biological activity and effective concentration range are considered equivalent to the non-deuterated form.[10] Therefore, the data and protocols provided here, based on studies with Resiquimod (R848), are directly applicable to optimizing this compound concentration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? this compound acts as a dual agonist for TLR7 and TLR8.[2][3] It mimics single-stranded viral RNA, triggering an intracellular signaling pathway that leads to the production of cytokines and interferons, effectively mounting a T-helper 1 (Th1) type immune response.[1][7]
Q2: Which cell types are responsive to this compound? Responsiveness depends on the expression of TLR7 and TLR8.
-
Human Cells: Plasmacytoid dendritic cells (pDCs) and B cells primarily express TLR7, while myeloid cells like monocytes, macrophages, and myeloid DCs (mDCs) express high levels of TLR8.[4][5] Therefore, human peripheral blood mononuclear cells (PBMCs), which contain a mix of these cells, are highly responsive.[1][4]
-
Murine Cells: Mice express a functional TLR7 on pDCs, mDCs, and monocytes, but their TLR8 is considered functionally impaired.[2][4][5] Therefore, responses in murine cells are mediated primarily through TLR7.
Q3: How should I prepare and store a stock solution of this compound? Resiquimod is poorly soluble in water but soluble in DMSO and ethanol.[9][11][12]
-
Preparation: For a stock solution, dissolve the lyophilized powder in sterile DMSO. For example, to create a 15 mM stock from 5 mg of powder (MW ~319.43 for D5), reconstitute it in approximately 1.04 ml of DMSO.[11]
-
Storage: Store the lyophilized powder at -20°C, desiccated, for up to 24 months.[11] Once reconstituted into a DMSO stock solution, create small aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The solution is stable for at least 1-6 months at these temperatures.[4][10][11]
Q4: What are the typical working concentrations for cell stimulation? The optimal concentration varies by cell type and desired effect. It is always recommended to perform a dose-response experiment. However, common starting ranges are:
-
Human PBMCs: 1–10 µM (approximately 0.3–3 µg/mL).[4]
-
Murine Splenocytes: 0.5–2 µg/mL.[8]
-
Functional Assays (e.g., IFN secretion): Can be as low as 10-100 nM (approximately 0.003–0.03 µg/mL).[8]
Q5: What are the expected signs of successful cellular activation? Successful activation can be measured by:
-
Cytokine Production: Increased secretion of TNF-α, IL-6, IL-12, and IFN-α, measurable by ELISA or cytokine bead array.[1][8]
-
Cellular Proliferation: Increased proliferation of splenocytes or peripheral blood leukocytes (PBL), which can be measured by BrdU or MTT assays.[1]
-
Upregulation of Co-stimulatory Molecules: Increased expression of CD80 and CD86 on dendritic cells, measurable by flow cytometry.[13]
Troubleshooting Guide
Problem: I am not observing any cellular activation (e.g., no cytokine production).
| Possible Cause | Recommended Solution |
| Sub-optimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 20 µM). |
| Compound Precipitation | Resiquimod is poorly soluble in aqueous media.[4][5] Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to prevent precipitation. When diluting the stock, add it to the medium and mix immediately. |
| Compound Degradation | Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots.[11] Purchase a new vial if the compound is old or has been stored improperly. |
| Incorrect Cell Type | Confirm that your target cells express TLR7 and/or TLR8. For example, murine TLR8 is not functionally responsive.[4] |
| Assay Timing | Cytokine production kinetics vary. For many cytokines like TNF-α, peak production may occur between 6-24 hours post-stimulation.[8] Perform a time-course experiment. |
| Endosomal Acidification Required | TLR7/8 signaling requires endosomal acidification. Co-incubation with agents like chloroquine can inhibit the response and can be used as an experimental control.[1][7] |
Problem: I am observing high levels of unexpected cell death.
| Possible Cause | Recommended Solution |
| Concentration Too High | High concentrations of Resiquimod can induce apoptosis.[14] Reduce the concentration and perform a cytotoxicity assay (e.g., MTT, LDH release) in parallel with your functional assay. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) are toxic to cells. Ensure the final concentration in the culture well is non-toxic (generally ≤0.5%). Run a "vehicle control" with only the solvent. |
| Prolonged Incubation | Continuous stimulation for extended periods (e.g., >48-72 hours) can lead to activation-induced cell death. Reduce the incubation time. |
| Endotoxin Contamination | Ensure the Resiquimod solution is low in endotoxin, as this can cause non-specific cell death and activation.[4] Use endotoxin-free reagents and sterile techniques. |
Data Presentation: Recommended Starting Concentrations
The following table summarizes typical concentration ranges for Resiquimod (R848), which can be used as a starting point for this compound experiments.
| Cell Type | Concentration (µg/mL) | Concentration (µM) | Typical Incubation Time | Key Readout |
| Human PBMCs | 0.3 - 3.0 | 1 - 10 | 18 - 48 hours | Cytokine Production (IFN-α, TNF-α)[4][8] |
| Murine Splenocytes | 0.5 - 2.0 | 1.6 - 6.4 | 24 - 48 hours | Proliferation, Cytokine Production[8] |
| Human M-MDSCs | 0.03 (100 ng/mL) | ~0.1 | 48 hours | Differentiation into Macrophages[1] |
| Flounder PBL | 0.5 - 4.0 | 1.6 - 12.7 | 48 hours | Proliferation (MTT Assay)[1] |
Note: Molecular weight of Resiquimod is 314.38 g/mol . Calculations are approximate.
Mandatory Visualizations & Diagrams
Signaling Pathway
Caption: this compound activates the TLR7/8 pathway within the endosome.
Experimental Workflow
References
- 1. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 2. invivogen.com [invivogen.com]
- 3. Resiquimod - Wikipedia [en.wikipedia.org]
- 4. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]
- 12. Resiquimod = 98 HPLC 144875-48-9 [sigmaaldrich.com]
- 13. Optimization of 8-oxoadenines with toll-like-receptor 7 and 8 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Resiquimod-D5 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the precipitation of Resiquimod-D5 in aqueous solutions during experimental procedures.
Troubleshooting Guide
This guide addresses common issues related to this compound precipitation in a direct question-and-answer format.
Q1: My this compound immediately precipitated when I added it directly to my aqueous buffer. What went wrong?
A1: This is a common issue caused by the very low solubility of this compound in water (approximately 0.1 mg/mL)[1][2]. Direct addition to aqueous solutions, especially at concentrations above this limit, will almost certainly result in immediate precipitation. The compound is hydrophobic and requires an organic co-solvent for initial dissolution.
Q2: I prepared a stock solution in DMSO, but it precipitated when I diluted it into my cell culture medium. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a classic problem for hydrophobic compounds. The DMSO concentration in the final solution may not be sufficient to maintain solubility. To resolve this:
-
Use Serial Dilutions: Instead of a single large dilution step, perform serial dilutions. This can help keep the compound in solution more effectively.
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but be mindful of the tolerance of your cell line or experimental system to DMSO. Most cell lines can tolerate up to 0.5% DMSO without significant toxicity.
-
Modify the Dilution Method: Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing or stirring vigorously. This rapid mixing can prevent the formation of localized high concentrations of this compound that are prone to precipitation. Refer to the experimental workflow diagram below for a visual guide.
Q3: My final working solution appears slightly hazy or cloudy. Is it usable?
A3: A hazy or cloudy solution indicates the presence of undissolved particles or early-stage precipitation. This can lead to inaccurate and non-reproducible experimental results, as the effective concentration of the soluble drug is unknown. It is strongly recommended to discard the solution and prepare a new one. If the issue persists, consider using a formulation with solubilizing agents like PEG300 and Tween-80, as detailed in the solubility table below[3].
Q4: Can I sonicate my aqueous solution to redissolve the this compound precipitate?
A4: While ultrasonic treatment is often recommended to dissolve this compound in organic solvents like DMSO to create a stock solution, it is generally not effective for redissolving a precipitate in a purely aqueous medium[1][2]. The underlying issue is the compound's poor aqueous solubility, not just the rate of dissolution. The energy from sonication is unlikely to overcome the thermodynamic insolubility, and the compound will likely precipitate again once sonication stops. The best approach is to prepare the solution correctly from the start.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing concentrated stock solutions of this compound. It exhibits high solubility in fresh, non-hygroscopic DMSO (50-100 mg/mL)[1][2][4]. Ethanol can also be used, but the solubility is lower (around 15-25 mg/mL)[2][5].
Q2: How should I store this compound powder and its stock solutions?
A2:
-
Powder: Store the lyophilized powder at -20°C, desiccated. In this form, the chemical is stable for up to 24 months[5].
-
Stock Solutions: Once in solution, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C for short-term use (up to 1-2 months) or at -80°C for long-term storage (up to 6 months)[1][5].
Q3: What is the mechanism of action for this compound?
A3: this compound, a deuterated analog of Resiquimod (R848), is a potent immune response modifier. It acts as an agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8)[5][6]. These receptors are located in the endosomes of immune cells like dendritic cells and macrophages[3][6]. Activation of TLR7/8 initiates the MyD88-dependent signaling pathway, leading to the activation of transcription factors like NF-κB and IRFs[6][7][8]. This, in turn, stimulates the production of pro-inflammatory cytokines and Type I interferons (e.g., IFN-α, TNF-α, IL-6), enhancing both innate and adaptive immune responses[3][9].
Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent/Formulation | Concentration | Notes | Reference(s) |
| Water | ~0.1 mg/mL (~0.31 mM) | Requires ultrasonic treatment. | [1][2] |
| DMSO | 50 - 100 mg/mL (156 - 318 mM) | Use fresh, non-hygroscopic DMSO; may require ultrasonic treatment. | [1][2][4] |
| Ethanol | 15 - 25 mg/mL (47 - 80 mM) | May require slight warming or ultrasonic treatment. | [2][5] |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.08 mg/mL (~6.62 mM) | Co-solvents added sequentially. | [3] |
| 5% DMSO + 40% PEG300 + 5% Tween80 + 50% Saline | ≥ 2.5 mg/mL (~7.95 mM) | Co-solvents added sequentially. | [3] |
Experimental Protocols
Protocol 1: Preparation of a 15 mM this compound Stock Solution in DMSO
Materials:
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This compound (lyophilized powder)
-
Anhydrous/fresh DMSO (low moisture)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
To prepare a 15 mM stock solution from 5 mg of powder (MW: ~319.41 g/mol for D5 variant), calculate the required volume of DMSO: (5 mg) / (319.41 mg/mmol) / (15 mmol/L) ≈ 1.04 mL.
-
Add 1.04 mL of fresh DMSO directly to the vial containing the 5 mg of this compound powder[5].
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, briefly sonicate the solution in a water bath for 5-10 minutes until the solution is clear[1][2].
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Aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to 2 months or at -80°C for up to 6 months[1][5].
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
Materials:
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This compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium (pre-warmed to 37°C if for cell culture)
-
Sterile polypropylene tubes
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Vortex mixer
Methodology:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Determine the volume of stock solution needed for your final working concentration. Crucially, ensure the final DMSO concentration does not exceed the tolerance of your system (typically <0.5% v/v for cell-based assays).
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Add the required volume of pre-warmed aqueous buffer/medium to a sterile tube.
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While vigorously vortexing the tube of aqueous buffer, slowly add the calculated volume of the DMSO stock solution drop-by-drop into the center of the vortex. This ensures rapid dispersion and minimizes localized concentration, reducing the risk of precipitation.
-
Continue vortexing for an additional 30 seconds to ensure the solution is homogenous.
-
If the final solution needs to be sterile, pass it through a 0.22 µm syringe filter[1]. Note that this step can cause loss of compound if any precipitation has occurred.
-
Use the final working solution immediately for your experiment.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]
- 6. invivogen.com [invivogen.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results in Resiquimod-D5 Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Resiquimod-D5. Our aim is to help you achieve more consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing high variability in cytokine production (e.g., TNF-α, IL-6, IFN-α) between experimental replicates?
A1: High variability in cytokine readouts is a common challenge in experiments involving Toll-like receptor (TLR) agonists like this compound. Several factors can contribute to this inconsistency:
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Cell Health and Density: Ensure that your cells are healthy, within a consistent passage number, and plated at a uniform density across all wells. Stressed or overly confluent cells can respond differently to stimulation.
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Incomplete Solubilization: this compound is hydrophobic. Incomplete or inconsistent solubilization can lead to variations in the effective concentration delivered to the cells. Refer to our detailed solubilization protocols below and ensure the compound is fully dissolved before use.[1] Consider using techniques like heating or sonication to aid dissolution if precipitation is observed.[1]
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Pipetting Accuracy: Small variations in the volume of this compound stock solution added to each well can lead to significant differences in the final concentration, especially when working with potent compounds. Use calibrated pipettes and proper pipetting techniques.
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Incubation Time: Ensure that the incubation time after this compound treatment is consistent across all samples. Cytokine production is a dynamic process, and even small differences in timing can affect the results.
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Reagent Variability: Use the same batch of reagents (e.g., cell culture media, serum, assay kits) for all experiments that you intend to compare.
Q2: My in vitro experiments are showing lower than expected potency for this compound. What are the possible causes?
A2: Lower than expected potency can stem from several factors related to the compound itself, the experimental setup, or the cells being used:
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Improper Storage: this compound stock solutions have limited stability. For optimal performance, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
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Incorrect Vehicle/Solvent: The choice of solvent can impact the delivery and efficacy of this compound. DMSO is a common solvent, but for in vivo experiments, co-solvents like PEG300, Tween-80, and saline are often used.[2] Ensure the final solvent concentration is not toxic to your cells.
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Cell Type and TLR Expression: Resiquimod is an agonist for TLR7 and TLR8.[3] The cell types you are using must express these receptors to respond. Verify the TLR7/8 expression levels in your specific cell line or primary cells. Expression levels can vary between cell types and even between donors for primary cells.
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Serum Interference: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules. If you suspect this is an issue, you can try reducing the serum concentration during the treatment period, if your cells can tolerate it.
Q3: I am observing inconsistent results in my in vivo animal studies. What should I check?
A3: In vivo experiments introduce additional layers of complexity. Here are some key areas to investigate for inconsistency:
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Formulation and Administration: Ensure your this compound formulation is homogenous and stable. For in vivo studies, it is recommended to prepare the working solution fresh on the day of use.[4] The route of administration (e.g., intraperitoneal, subcutaneous) should be consistent, and the injection volume should be accurate for the animal's weight.
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Animal Health and Genetics: The health status, age, sex, and genetic background of the animals can significantly influence their immune response. Use age- and sex-matched animals from a reputable supplier.
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Timing of Sample Collection: The kinetics of the immune response in vivo can vary. Cytokine levels, for example, can peak and then decline over a period of hours. Establish a strict and consistent timeline for sample collection post-administration. Studies have shown detectable responses at 3 hours post-administration, with resolution by 24 hours.[5]
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Cage and Environmental Effects: Variations in the microenvironment between cages (e.g., temperature, light exposure) can be a source of variability. House animals under standardized conditions.
Experimental Protocols
In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol provides a general framework for stimulating human PBMCs with this compound to measure cytokine production.
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PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
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Cell Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Plate the cells in a 96-well plate at a density of 2 x 10^5 cells/well.
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This compound Preparation:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Further dilute the stock solution in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., a serial dilution from 10 µM to 0.01 µM).
-
-
Cell Stimulation: Add the diluted this compound solutions to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO).
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Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
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Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.
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Cytokine Analysis: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IFN-α) in the supernatant using an ELISA or a multiplex bead-based assay.
In Vivo Murine Model of Systemic Inflammation
This protocol describes a general procedure for inducing a systemic inflammatory response in mice using this compound.
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Animal Acclimatization: Acclimate mice (e.g., C57BL/6, 6-8 weeks old) to the housing conditions for at least one week before the experiment.
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This compound Formulation:
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Dissolve this compound in a vehicle suitable for in vivo administration. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
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Prepare the formulation fresh on the day of injection.
-
-
Administration:
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Administer this compound via intraperitoneal (i.p.) injection. A typical dose range is 1-5 mg/kg body weight.[5]
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Administer an equivalent volume of the vehicle solution to the control group.
-
-
Monitoring: Monitor the animals for signs of sickness behavior (e.g., lethargy, ruffled fur).
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Sample Collection: At predetermined time points (e.g., 3, 6, 24 hours post-injection), collect blood via cardiac puncture or tail vein bleeding for serum cytokine analysis. Tissues can also be harvested for further analysis.
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Cytokine Analysis: Analyze serum cytokine levels using appropriate assay methods.
Data Presentation
Table 1: Example of Expected Cytokine Production from Stimulated Human PBMCs
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IFN-α (pg/mL) |
| Vehicle Control | - | < 20 | < 50 | < 10 |
| This compound | 0.1 | 200 - 800 | 500 - 2000 | 100 - 500 |
| This compound | 1 | 800 - 3000 | 2000 - 8000 | 500 - 2000 |
| This compound | 10 | 1500 - 5000 | 4000 - 15000 | 1000 - 4000 |
Note: These are example ranges and actual values will vary depending on the specific experimental conditions and donors.
Table 2: Recommended Storage and Handling of this compound
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C | Up to 24 months | Store desiccated. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Solution (in vivo) | Room Temperature | Use immediately | Prepare fresh on the day of use. |
Visualizations
Caption: this compound signaling pathway via TLR7/8.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 3. invivogen.com [invivogen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing In Vivo Toxicity of Systemic Resiquimod-D5
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the in vivo toxicity associated with the systemic administration of Resiquimod-D5. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Resiquimod (also known as R848) is a synthetic imidazoquinoline compound that acts as a potent immune response modifier.[1][2] this compound is a deuterated version of Resiquimod, often used in pharmacokinetic and metabolic studies. It functions as an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][3][4][5] These receptors are key components of the innate immune system and are primarily expressed in the endosomes of immune cells like dendritic cells (DCs), macrophages, and B-lymphocytes.[3][6]
Upon binding to TLR7 and/or TLR8, this compound initiates a MyD88-dependent signaling cascade. This leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs).[3][7] The downstream effect is the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (IFN-α/β), which in turn stimulates a robust Th1-polarized adaptive immune response.[1][6][7] In mice, Resiquimod primarily acts through TLR7.[3][6]
Q2: What are the common signs of systemic toxicity observed with this compound administration in vivo?
Systemic administration of this compound can lead to a range of dose-dependent toxicities, which are largely extensions of its potent immunostimulatory activity.[1] Common adverse effects include:
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"Sickness behavior": This includes symptoms like fever, chills, fatigue, lethargy, hypophagia (reduced food intake), and subsequent body weight loss.[1][8][9]
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Systemic inflammation: Characterized by a surge in pro-inflammatory cytokines, which can lead to flu-like symptoms.[1]
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Hematological changes: Transient effects such as leukocytosis (increased white blood cells), lymphopenia (decreased lymphocytes), and neutropenia (decreased neutrophils) can be observed due to immune cell trafficking and activation.[1]
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Organ-specific effects:
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Splenomegaly and lymph node swelling: Enlargement of the spleen and lymph nodes is common due to immune cell activation.[10]
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CNS effects: At higher doses, Resiquimod can induce transient brain swelling (edema), particularly in cortical regions and the pons, which typically resolves within 24 hours.[8][9][11] This can be accompanied by transient metabolic changes in the brain.[8][9]
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Cardiovascular effects: In some models, systemic autoimmunity induced by Resiquimod has been linked to myocarditis and dilated cardiomyopathy.[12][13]
-
Q3: How can I minimize the systemic toxicity of this compound in my experiments?
Several strategies can be employed to mitigate the in vivo toxicity of systemic this compound:
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Dose optimization: Conduct a dose-response study to determine the minimum effective dose that achieves the desired immunological effect with acceptable toxicity. Toxicity is highly dose-dependent.[1]
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Route of administration: While this guide focuses on systemic administration, consider whether local or topical administration could achieve the desired effect with less systemic exposure.[]
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Formulation strategies: Encapsulating this compound into nanoparticle delivery systems (e.g., liposomes, polymeric nanoparticles, cyclodextrin-based carriers) can alter its pharmacokinetic profile, promote targeted delivery to tumors or immune cells, and reduce systemic exposure and associated side effects.[2][15][16][17]
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Supportive care: Provide supportive care to the animals, such as maintaining hydration and body temperature, to help manage the "sickness behavior."
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Monitoring: Closely monitor the animals for signs of toxicity, including body weight, food and water intake, and clinical signs of distress.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Rapid and significant weight loss (>15%) within 24-48 hours post-injection. | Excessive systemic inflammation due to a high dose of this compound. | Reduce the dose of this compound in subsequent experiments. Provide supportive care, including supplemental hydration and nutrition. Consider a dose-escalation study to find the maximum tolerated dose. |
| Animals appear lethargic, hunched, and show reduced mobility. | "Sickness behavior" induced by a cytokine storm. | This is an expected, dose-dependent side effect. Monitor the animals closely to ensure they have access to food and water. If symptoms are severe or prolonged, consider reducing the dose. |
| No discernible immune activation or therapeutic effect. | The dose of this compound may be too low. Improper formulation or administration. | Increase the dose of this compound. Verify the formulation and solubility of the compound. Ensure proper administration technique (e.g., correct intraperitoneal or intravenous injection). |
| Unexpected neurological symptoms (e.g., seizures, ataxia). | Potentially severe CNS toxicity due to a very high dose, or improper formulation leading to rapid brain penetration. | Immediately euthanize the affected animal. This is a sign of severe overdose. Re-evaluate the dose and formulation. Systemic doses in mice are often in the range of 10-100 µg per animal.[8][10] |
| Variable results between animals in the same treatment group. | Inconsistent formulation or administration. Differences in individual animal health status. | Ensure the this compound formulation is homogenous and that each animal receives the correct volume. Use healthy, age- and sex-matched animals for your studies. |
Quantitative Data Summary
Table 1: Dose-Dependent Effects of Systemic Resiquimod (R848) in Mice
| Dose | Route | Key Observations | Reference |
| 10 µg | i.p. | Detectable immune response, sickness behavior (e.g., body weight loss). | [8][10] |
| 50 µg (~2 mg/kg) | i.p. | Sickness behavior (elevated temperature, body weight loss). Transient decreases in hippocampal N-acetylaspartate and phosphocreatine at 3 hours, returning to baseline at 24 hours. | [8][9][10] |
| 100 µg (~4 mg/kg) | i.p. | Sickness behavior. Transient, localized brain volume expansion (~5%) in motor, somatosensory, and olfactory cortices, and pons at 3 hours, resolved by 24 hours. | [8][9][10] |
Experimental Protocols
Protocol 1: Basic Formulation and Systemic Administration of this compound in Mice
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Reconstitution: this compound is often supplied as a lyophilized powder. Reconstitute in an appropriate solvent as per the manufacturer's instructions. For in vivo use, sterile, endotoxin-free water or saline is often used to create a stock solution (e.g., 1 mg/mL).[8][10]
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Formulation for Injection: For systemic administration, the stock solution can be further diluted in sterile, endotoxin-free saline (0.9% NaCl) to the desired final concentration for injection.[8][10] Some formulations for poorly soluble compounds may involve co-solvents like DMSO, PEG300, and Tween 80, but these should be used with caution and appropriate vehicle controls.[1]
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Dosing: Based on your experimental design and the data in Table 1, select an appropriate dose. Doses in the range of 10-100 µg per mouse are commonly reported.[8][10]
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Administration: Administer the prepared solution via intraperitoneal (i.p.) injection using a sterile needle (e.g., 27.5 gauge).[8][10] The injection volume should be appropriate for the size of the animal (e.g., 100-200 µL for a mouse).
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Monitoring: Monitor the animals for signs of toxicity as described in the FAQs and Troubleshooting Guide. Body weight should be recorded daily. Clinical observations should be made at regular intervals, especially within the first 24 hours post-injection.[8]
Visualizations
Caption: this compound activates TLR7/8 leading to cytokine and interferon production.
Caption: Workflow for conducting in vivo experiments with this compound.
References
- 1. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 2. Resiquimod - Wikipedia [en.wikipedia.org]
- 3. invivogen.com [invivogen.com]
- 4. scholarsinmedicine.com [scholarsinmedicine.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling | Semantic Scholar [semanticscholar.org]
- 12. "Systemic autoimmunity induced by the TLR7/8 agonist Resiquimod causes " by Muneer G. Hasham, Nicoleta Baxan et al. [mouseion.jax.org]
- 13. Systemic autoimmunity induced by the TLR7/8 agonist Resiquimod causes myocarditis and dilated cardiomyopathy in a new mouse model of autoimmune heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of thermosensitive resiquimod-loaded liposomes for enhanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Systemic immunotherapy with micellar resiquimod-polymer conjugates triggers a robust antitumor response in a breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resiquimod-D5 Applications in Cancer Cell Line Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Resiquimod-D5 in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a deuterium-labeled version of Resiquimod (also known as R-848), a small molecule that acts as an immune response modifier. It functions as a potent agonist for Toll-like receptors 7 and 8 (TLR7 and TLR8).[1][2] Activation of these receptors, which are typically found in endosomes of immune cells like dendritic cells and macrophages, triggers a signaling cascade.[1] This cascade proceeds through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and IRF7.[1] Consequently, this results in the production of various pro-inflammatory cytokines, including interferons (IFN-α), tumor necrosis factor (TNF-α), and interleukin-6 (IL-6), which can help stimulate an anti-tumor immune response.[1]
Q2: What is the rationale for using this compound in cancer cell line studies?
A2: While Resiquimod's primary mechanism involves stimulating an immune response, it is also being investigated for its direct effects on cancer cells.[3] Some cancer cell lines express TLR7 and/or TLR8, and activation of these receptors can potentially lead to direct anti-proliferative effects, induction of apoptosis, or modulation of the tumor microenvironment.[3][4] Additionally, in co-culture systems with immune cells, this compound can be used to study the indirect killing of cancer cells mediated by the activated immune cells. The deuterium labeling in this compound makes it suitable for use as an internal standard in pharmacokinetic studies involving mass spectrometry.
Q3: What is a typical effective concentration range for this compound in in vitro experiments?
A3: The effective concentration of this compound is highly dependent on the cell line and the specific biological question being addressed. For immune cell activation, concentrations in the range of 10 ng/mL to 10 µg/mL are often used. For direct effects on cancer cell lines, the concentrations can vary significantly. Some studies have used concentrations up to 100 µM. It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically soluble in DMSO and ethanol. For a stock solution, you can dissolve the lyophilized powder in fresh, anhydrous DMSO. For example, to create a 15 mM stock solution, you would reconstitute 5 mg of powder in 1.06 ml of DMSO. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. Once in solution, it is recommended to use it within 2 months to prevent loss of potency.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on cancer cell viability | The cancer cell line may not express functional TLR7 or TLR8. | - Confirm TLR7 and TLR8 expression at the mRNA and protein level (e.g., via RT-qPCR and Western blot or flow cytometry).- Consider using a positive control cell line known to respond to Resiquimod.- The primary effect of Resiquimod may be immunomodulatory rather than direct cytotoxicity. Consider co-culture experiments with immune cells. |
| Insufficient drug concentration or incubation time. | - Perform a dose-response study with a wider range of concentrations (e.g., 0.1 µM to 100 µM).- Extend the incubation time (e.g., 24, 48, and 72 hours). | |
| Precipitation of this compound in cell culture medium | Low solubility of this compound in aqueous solutions. | - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) and non-toxic to the cells.- Prepare fresh dilutions from the stock solution for each experiment.- Consider using a formulation with solubilizing agents, but be mindful of their potential effects on the cells. |
| High background or inconsistent results in assays | Contamination of reagents or cell culture. | - Regularly test cell lines for mycoplasma contamination.- Use sterile techniques and filtered solutions.- Ensure all reagents are within their expiration dates and stored properly. |
| Issues with the assay itself. | - Include appropriate positive and negative controls in every experiment.- Optimize assay parameters such as cell seeding density and reagent concentrations. | |
| Unexpected or off-target effects | Resiquimod may have TLR-independent effects at high concentrations. | - Carefully review the literature for potential off-target effects of imidazoquinolines.- Use the lowest effective concentration determined from your dose-response studies.- Consider using a TLR7/8 antagonist as a negative control to confirm the observed effects are TLR-dependent. |
Quantitative Data on this compound Effects on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration Range | Observed Effect | Reference |
| B16-F10 | Murine Melanoma | PrestoBlue Viability Assay | 4 µM - 100 µM | Dose-dependent decrease in cell viability. Significant effects observed at 20 µM and above after 24 and 48 hours. | [5] |
| NB-4 | Human Acute Myeloid Leukemia | Not specified | 5 µg/mL | No significant influence on cell viability or apoptosis. | [4] |
| U-937 | Human Acute Myeloid Leukemia | Not specified | 5 µg/mL | No significant influence on cell viability or apoptosis. | [4] |
| NDL | Murine Breast Cancer | MTT Assay | Up to ~150 µg/mL | Dose-dependent decrease in cell viability, with approximately 90% viability at the highest concentration. | [6] |
| Colon 26 | Murine Colon Carcinoma | Not specified | Not specified | Did not directly affect tumor growth in cell culture. | [7] |
| SCCVII | Murine Squamous Cell Carcinoma | Not specified | Not specified | Did not directly affect tumor growth in cell culture. | [7] |
| CNS-1 | Rat Glioma | Not specified | 0.01 or 0.1 mg/ml | Did not directly inhibit tumor cell growth in vitro. | [8] |
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., DMSO or a detergent-based buffer)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT/XTT Addition:
-
Following incubation, add 10-20 µL of MTT or XTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the tetrazolium salt into a colored formazan product.
-
-
Solubilization and Measurement:
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate for an additional 1-2 hours to dissolve the formazan crystals.
-
If using XTT, the formazan product is water-soluble, and this step is not necessary.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
This compound
-
Target cancer cell line
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with the desired concentrations of this compound for the chosen duration. Include untreated and vehicle controls.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. Aspirate the medium (containing floating cells) and transfer to a centrifuge tube.
-
Wash the adherent cells with PBS, then trypsinize and add them to the same centrifuge tube.
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.
-
Acquire data and analyze the quadrants to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Visualizations
Caption: this compound activates TLR7/8, leading to cytokine and interferon production.
Caption: A typical workflow for evaluating this compound's effects on cancer cells.
References
- 1. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-melanoma Effects of Resiquimod (RSQ) In Vitro and in Combination with Immune Checkpoint Blockade In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemic immunotherapy with micellar resiquimod-polymer conjugates triggers a robust antitumor response in a breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemic administration of a TLR7 agonist attenuates regulatory T cells by dendritic cell modification and overcomes resistance to PD-L1 blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of immune memory to glial brain tumors after tumor regression induced by immunotherapeutic Toll-like receptor 7/8 activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nanoparticle-Enhanced Delivery of Resiquimod-D5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful implementation of nanoparticle-based delivery systems for Resiquimod-D5.
Frequently Asked Questions (FAQs)
1. What is this compound and why use nanoparticles for its delivery?
Resiquimod (also known as R848) is a potent immune-activating molecule that functions as an agonist for Toll-like receptors 7 and 8 (TLR7/8).[1][2] By activating these receptors, primarily on immune cells like dendritic cells and macrophages, it triggers a cascade of cytokine production, including interferon-alpha, leading to a robust immune response.[1][2] However, systemic administration of free Resiquimod can lead to adverse effects and rapid clearance from the body.[3][4]
Nanoparticles are engineered carriers with dimensions typically ranging from 1 to 100 nanometers that can encapsulate or be conjugated with therapeutic agents.[5][6] Utilizing nanoparticles to deliver this compound offers several advantages:
-
Improved Solubility and Stability: Nanoparticles can enhance the solubility and stability of hydrophobic drugs like Resiquimod.
-
Controlled Release: Nanoparticle formulations can be designed for sustained and controlled release of the drug, maintaining therapeutic levels over a longer period.[6][7]
-
Targeted Delivery: Nanoparticles can be engineered to target specific cells or tissues, minimizing off-target side effects.[5]
-
Enhanced Efficacy: By protecting the drug from degradation and facilitating cellular uptake, nanoparticles can improve the therapeutic efficacy of Resiquimod.[3][7]
2. What types of nanoparticles are suitable for this compound delivery?
Various types of nanoparticles have been investigated for the delivery of Resiquimod, including:
-
Polymeric Nanoparticles: Made from biodegradable polymers like polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA), these are well-suited for controlled drug release.[7][8]
-
Lipid-Based Nanoparticles: This category includes liposomes and solid lipid nanoparticles (SLNs), which are biocompatible and effective at encapsulating both hydrophilic and hydrophobic drugs.[6][9]
-
Nanoemulsions: These are oil-in-water emulsions that can effectively carry hydrophobic drugs like Resiquimod.[10][11]
-
Inorganic Nanoparticles: Materials like mesoporous silica nanoparticles (MSNs) and gold nanoparticles have also been explored for Resiquimod delivery, offering unique properties for imaging and targeted therapy.[12][13]
3. How does this compound delivered by nanoparticles activate the immune system?
This compound delivered via nanoparticles is taken up by antigen-presenting cells (APCs) such as dendritic cells and macrophages.[7][12] Once inside the cell, the nanoparticles release Resiquimod, which then binds to and activates TLR7 and TLR8.[1][2] This activation initiates a signaling cascade that leads to the activation of transcription factors like NF-κB.[1][2] Consequently, this results in the production and secretion of various pro-inflammatory cytokines, which in turn stimulates a T-helper 1 (Th1) immune response, crucial for anti-tumor and anti-viral immunity.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the formulation, characterization, and application of this compound loaded nanoparticles.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Drug Encapsulation Efficiency | - Poor affinity of the drug for the nanoparticle matrix.- Drug leakage during the formulation process.- Inappropriate drug-to-polymer/lipid ratio. | - Modify the nanoparticle polymer to increase affinity for the hydrophobic Resiquimod.[7]- Optimize the formulation process, such as the solvent evaporation rate.[7]- Adjust the initial drug and carrier material concentrations.[11] |
| Nanoparticle Aggregation | - High nanoparticle concentration.- Improper pH of the buffer solution.- Insufficient surface charge (Zeta Potential). | - Work with recommended nanoparticle concentrations and use sonication to ensure even dispersion.[14]- Adjust the pH of the buffer to be optimal for nanoparticle stability.[14]- Modify the nanoparticle surface to increase electrostatic repulsion (e.g., PEGylation).[15] |
| Poor In Vitro Drug Release Profile | - Rapid initial burst release.- Incomplete drug release. | - Modify the nanoparticle composition to achieve a more sustained release.[7]- Ensure complete degradation of the nanoparticle matrix under the experimental conditions. |
| High Cytotoxicity in Cell-Based Assays | - Toxicity of the nanoparticle material itself.- High concentration of the formulation. | - Use biocompatible and biodegradable materials for nanoparticle synthesis.[6]- Determine the optimal non-toxic concentration range through dose-response studies. |
| Inconsistent Results in Animal Studies | - Rapid clearance of nanoparticles by the mononuclear phagocyte system (MPS).- Poor biodistribution to the target site. | - Modify the nanoparticle surface with polyethylene glycol (PEG) to prolong circulation time.[15]- Incorporate targeting ligands on the nanoparticle surface to enhance accumulation at the desired site.[16] |
| Low Immune Activation In Vitro/In Vivo | - Insufficient cellular uptake of nanoparticles.- Degradation of Resiquimod within the nanoparticle. | - Optimize nanoparticle size and surface charge to enhance uptake by immune cells.[17]- Ensure the formulation process does not chemically alter the drug. |
Data Presentation: Physicochemical Properties of Resiquimod-Loaded Nanoparticles
The following table summarizes the physicochemical properties of different Resiquimod-loaded nanoparticle formulations reported in the literature.
| Nanoparticle Type | Polymer/Lipid | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading/Encapsulation Efficiency | Reference |
| Polymeric Nanoparticles | Modified PLA | 205-288 | Not Reported | Not Reported | Improved encapsulation over unmodified PLA | [7] |
| Solid Lipid Nanoparticles | Witepsol®/Dynasan® | 208-503 | < 0.6 | Negative | Not specified | [9] |
| Gold Nanoparticles (functionalized with DOX) | Gold | 118.6 | 0.44 | +17.3 | Not specified | [18] |
| Gold Nanoparticles (conjugated with Curcumin) | Gold | 101 | Not Reported | -0.2 ± 0.2 | Not specified | [19] |
| Gold Nanoparticles (conjugated with Paclitaxel) | Gold | 128 | Not Reported | +15.5 ± 0.9 | Not specified | [19] |
Experimental Protocols
Synthesis of Resiquimod-Loaded PLA-Based Nanoparticles (Solvent Evaporation Method)
This protocol is adapted from a method described for encapsulating Resiquimod in modified polylactic acid (PLA) nanoparticles.[7]
-
Preparation of Organic Phase: Dissolve a specific amount of modified PLA polymer and this compound in a suitable organic solvent (e.g., dichloromethane).
-
Emulsification: Add the organic phase dropwise to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) under constant stirring or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Continue stirring the emulsion at room temperature overnight in a fume hood to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet several times with deionized water to remove excess surfactant and unencapsulated drug.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in deionized water for immediate use or lyophilize for long-term storage.
Characterization of Nanoparticles
a) Particle Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS)
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration.
-
Load the sample into a disposable cuvette.
-
Measure the particle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential using a DLS instrument.
b) Morphological Analysis (Transmission Electron Microscopy - TEM)
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.[3]
-
Allow the grid to air dry completely.[3]
-
Optionally, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.
-
Image the grid using a transmission electron microscope to observe the morphology and size of the nanoparticles.
In Vitro Drug Release Study
-
Suspend a known amount of Resiquimod-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline - PBS) at a relevant pH (e.g., pH 7.4 for physiological conditions and pH 5.5 for endosomal conditions).[7]
-
Place the suspension in a dialysis bag with a suitable molecular weight cut-off and immerse it in a larger volume of the release medium.
-
Maintain the setup at 37°C with constant gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium.
-
Quantify the amount of Resiquimod released in the aliquots using a suitable analytical method (e.g., HPLC).
In Vitro Cellular Uptake Assay
This protocol is a general guide for assessing the uptake of nanoparticles by immune cells like macrophages.[7]
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7 cell line) in a multi-well plate and allow them to adhere overnight.[11]
-
Treatment: Treat the cells with fluorescently labeled Resiquimod-loaded nanoparticles at a predetermined concentration for various time points.
-
Washing: After incubation, wash the cells thoroughly with cold PBS to remove any non-internalized nanoparticles.
-
Analysis:
-
Qualitative (Fluorescence Microscopy): Fix the cells and stain the nuclei (e.g., with DAPI). Visualize the cellular uptake of the fluorescent nanoparticles using a fluorescence microscope.
-
Quantitative (Flow Cytometry): Detach the cells and analyze the fluorescence intensity of the cell population using a flow cytometer to quantify the percentage of cells that have taken up the nanoparticles and the mean fluorescence intensity.
-
Visualizations
Caption: Signaling pathway of this compound delivered by nanoparticles in an antigen-presenting cell.
Caption: General experimental workflow for developing this compound loaded nanoparticles.
Caption: Logical relationship for troubleshooting common nanoparticle formulation issues.
References
- 1. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. azonano.com [azonano.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Development of resiquimod-loaded modified PLA-based nanoparticles for cancer immunotherapy: A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted Immunomodulation Using Antigen-Conjugated Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Squalene-Based Nanoemulsion for Therapeutic Delivery of Resiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Squalene-Based Nanoemulsion for Therapeutic Delivery of Resiquimod - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. hiyka.com [hiyka.com]
- 15. Drug delivery and nanoparticles: Applications and hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 17. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Modulatory Effects of Biosynthesized Gold Nanoparticles Conjugated with Curcumin and Paclitaxel on Tumorigenesis and Metastatic Pathways—In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Resiquimod and Imiquimod: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of Resiquimod (R848) and Imiquimod, two prominent imidazoquinoline-based Toll-like receptor (TLR) agonists. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate their performance as immune response modifiers.
Introduction and Mechanism of Action
Resiquimod and Imiquimod are synthetic small molecules that activate the innate immune system by binding to Toll-like receptors 7 and 8 (TLR7 and TLR8).[1][2] These receptors are typically located in the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B cells, where they detect single-stranded RNA from viruses.[3][4] Activation of TLR7 and/or TLR8 triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and IRF7.[3][5] This, in turn, results in the production of pro-inflammatory cytokines and type I interferons (IFN), which are crucial for orchestrating antiviral and antitumor immune responses.[3][5]
While both compounds belong to the imidazoquinoline family, a key distinction lies in their receptor specificity and potency. In humans, Resiquimod is a potent agonist for both TLR7 and TLR8, whereas Imiquimod is primarily a TLR7 agonist with weaker activity on TLR8.[2][6] This dual agonism contributes to Resiquimod's enhanced activity profile.[5] In murine models, however, TLR8 is not functional, and both compounds primarily act through TLR7.[1][3]
Comparative Efficacy: Data Presentation
Experimental evidence consistently demonstrates that Resiquimod is a more potent immune activator than Imiquimod. This increased potency is observed both in vitro and in vivo and is largely attributed to its dual agonism of TLR7 and TLR8 in human cells.[1][6]
Table 1: General Comparison of Resiquimod and Imiquimod
| Feature | Resiquimod (R848) | Imiquimod (R837) |
| TLR Agonism (Human) | TLR7 and TLR8[3] | Primarily TLR7, weak TLR8 activity[2][4][6] |
| Relative Potency | 10 to 100-fold more potent than Imiquimod[6] | Baseline |
| Primary Cell Targets | Plasmacytoid DCs (pDCs), Myeloid DCs (mDCs), Monocytes, B cells[1][3] | Plasmacytoid DCs (pDCs), B cells[3] |
| Key Cytokine Induction | Strong IFN-α, TNF-α, IL-6, IL-12[2][7] | IFN-α, TNF-α, IL-6[7][8] |
| Clinical Formulations | Topical Gel, Oral[7] | Topical Cream (Aldara™)[9] |
| Therapeutic Applications | Antiviral, Antitumor, Vaccine Adjuvant[5][9] | Antiviral (Genital Warts), Antitumor (BCC)[9][10] |
Table 2: In Vitro Cytokine Induction Comparison
| Cytokine | Resiquimod (R848) | Imiquimod (R837) | Experimental System |
| IFN-α | High induction. 0.3 µM RSQ induced similar IFN-α levels as 3.0 µM IMQ.[1] | Moderate induction.[7] | Human Plasmacytoid Dendritic Cells (pDCs) |
| TNF-α | Potent inducer.[7] | Induces TNF-α.[7][8] | Human Peripheral Blood Mononuclear Cells (PBMCs) |
| IL-6 | Potent inducer.[7] | Induces IL-6.[7][8] | Human PBMCs |
| IL-12 | Strong induction, promoting Th1 responses.[5] | Lower induction compared to Resiquimod. | Human Dendritic Cells |
| IL-10 | Induces IL-10.[8] | Induces IL-10.[8] | Human PBMCs |
Note: The exact cytokine profile and concentration can vary based on the cell type, donor, and experimental conditions.
Experimental Protocols
To evaluate and compare the efficacy of TLR7 agonists like Resiquimod and Imiquimod, a standardized in vitro cell-based assay is commonly employed. The following protocol outlines a typical experiment using human PBMCs to measure cytokine induction.
Objective: To quantify and compare the dose-dependent induction of key cytokines (e.g., IFN-α, TNF-α) by Resiquimod and Imiquimod.
Materials:
-
Cells: Freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.
-
TLR Agonists: Resiquimod (water-soluble), Imiquimod. Stock solutions prepared in DMSO and diluted in culture media.
-
Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), Penicillin/Streptomycin.
-
Assay Plates: 96-well cell culture plates.
-
Measurement: Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for human IFN-α and TNF-α.
Methodology:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete culture medium to a final concentration of 1 x 10⁶ cells/mL.
-
Plating: Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Stimulation: Prepare serial dilutions of Resiquimod and Imiquimod (e.g., from 0.01 µM to 10 µM). Add 100 µL of the agonist dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., LPS for TNF-α).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Perform ELISA for IFN-α and TNF-α on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine from the standard curve. Plot dose-response curves for each agonist to determine the EC₅₀ (half-maximal effective concentration) and compare the maximum cytokine levels induced.
Discussion and Conclusion
The available data clearly indicate that Resiquimod is a more potent immunostimulant than Imiquimod.[6][7] This is primarily due to its ability to activate both TLR7 and TLR8 in human immune cells, leading to the engagement of a broader range of cell types (including myeloid DCs) and a more robust induction of Th1-polarizing cytokines like IL-12.[1][5]
The enhanced potency of Resiquimod translates to greater antitumor and antiviral efficacy in preclinical models.[1] For instance, in the context of melanoma treatment, Resiquimod has demonstrated superior antitumor effects compared to Imiquimod in mouse models.[1] Furthermore, Resiquimod's properties make it a promising candidate as a vaccine adjuvant, capable of enhancing antigen-specific T cell responses.[5][6]
References
- 1. Topically Applied Resiquimod versus Imiquimod as a Potential Adjuvant in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. invivogen.com [invivogen.com]
- 4. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Cytokine induction by the immunomodulators imiquimod and S-27609 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imiquimod and resiquimod as novel immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
Validating Resiquimod's TLR7/8 Agonist Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of validating the activity of the Toll-like receptor (TLR) 7 and 8 agonist, Resiquimod, using a reporter assay. Due to a lack of publicly available data on the specific biological activity of Resiquimod-D5, this guide will focus on the well-characterized, non-deuterated Resiquimod. A discussion on the potential implications of deuteration for this compound is included for context.
Introduction to Resiquimod and TLR7/8 Agonism
Resiquimod (also known as R848) is a synthetic small molecule belonging to the imidazoquinoline family.[1][2] It is a potent agonist for both Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are intracellular pattern recognition receptors crucial for the innate immune response.[2] Upon binding to TLR7 and TLR8 in the endosomes of immune cells like dendritic cells and macrophages, Resiquimod triggers a MyD88-dependent signaling cascade.[2][3] This pathway culminates in the activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and interferon regulatory factors (IRFs), leading to the production of pro-inflammatory cytokines and type I interferons.[2][3] This potent immunostimulatory activity has led to the investigation of Resiquimod as a vaccine adjuvant and for its anti-tumor and anti-viral properties.[1][4]
A Note on this compound: this compound is a deuterated analog of Resiquimod, meaning specific hydrogen atoms have been replaced with deuterium. Such isotopic labeling is primarily used to create a stable, heavier version of the molecule for use as an internal standard in quantitative analysis by mass spectrometry. While the substitution of hydrogen with deuterium can sometimes alter the metabolic rate of a drug due to the kinetic isotope effect, it is generally not expected to significantly change the molecule's affinity for and activation of its receptor. However, without direct experimental validation, any potential differences in the biological potency of this compound compared to Resiquimod remain theoretical.
Comparative Activity of TLR7/8 Agonists
The potency of TLR agonists is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximum possible response in a given assay. The following table summarizes publicly available EC50 values for Resiquimod and another common TLR7/8 agonist, Imiquimod, for human TLR7 and TLR8.
| Compound | Target | Assay System | EC50 (µM) |
| Resiquimod (R848) | human TLR7 | HEK293/SEAP Reporter | ~0.75 - 1.5[5] |
| Resiquimod (R848) | human TLR8 | HEK293/SEAP Reporter | ~5.6 |
| Imiquimod | human TLR7 | HEK293/SEAP Reporter | ~2.5 |
| Imiquimod | human TLR8 | HEK293/SEAP Reporter | >100 (low activity) |
Experimental Protocol: TLR7/8 Reporter Assay
This protocol describes a common method for validating the activity of TLR7 and TLR8 agonists using HEK-Blue™ TLR7 and HEK-Blue™ TLR8 cells. These are HEK293 cell lines engineered to express human TLR7 or TLR8, respectively, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 and hTLR8 cells
-
HEK-Blue™ Detection Medium
-
Resiquimod (and/or this compound)
-
Imiquimod (as a control)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Culture: Maintain HEK-Blue™ hTLR7 and hTLR8 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: The day before the experiment, seed the cells into a 96-well plate at a density of approximately 5 x 10^4 cells per well in 180 µL of culture medium.
-
Compound Preparation: Prepare a stock solution of Resiquimod and other test compounds in an appropriate solvent (e.g., DMSO). Create a serial dilution of the compounds in culture medium to achieve the desired final concentrations.
-
Cell Stimulation: Add 20 µL of the diluted compounds to the respective wells of the 96-well plate containing the cells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
SEAP Detection:
-
Add 20 µL of the cell supernatant from each well to a new 96-well plate.
-
Add 180 µL of HEK-Blue™ Detection medium to each well containing the supernatant.
-
Incubate the plate at 37°C for 1-3 hours, or until a color change is visible.
-
-
Data Acquisition: Measure the optical density (OD) at 620-655 nm using a spectrophotometer.
-
Data Analysis: Subtract the OD of the negative control from the OD of the treated wells. Plot the results as a dose-response curve and calculate the EC50 values for each compound.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and the experimental setup, the following diagrams are provided.
Caption: A diagram illustrating the TLR7/8 signaling pathway initiated by Resiquimod.
Caption: A flowchart of the experimental workflow for the TLR7/8 reporter assay.
References
- 1. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Receptor-Ligand kinetics influence the mechanism of action of covalently linked TLR ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. resiquimod | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Analysis of Cytokine Profiles Induced by Toll-Like Receptor Agonists
For researchers, scientists, and drug development professionals, understanding the nuanced immunological responses to different Toll-like receptor (TLR) agonists is critical. This guide provides an objective comparison of the cytokine profiles induced by various TLR agonists, supported by experimental data and detailed protocols to aid in the design and interpretation of immunology-focused research.
Toll-like receptors are a cornerstone of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses. The specific TLR engaged, and the subsequent signaling cascade activated, dictates the nature of the downstream cytokine milieu. This, in turn, shapes the ensuing adaptive immune response. This guide delves into the distinct cytokine signatures elicited by agonists for TLRs 2, 3, 4, 5, 7, 8, and 9, providing a framework for selecting the appropriate agonist to achieve a desired immunomodulatory effect.
Comparative Cytokine Profiles
The following tables summarize the quantitative cytokine production in human peripheral blood mononuclear cells (PBMCs) following stimulation with various TLR agonists. Data is presented as the mean concentration of cytokines in picograms per milliliter (pg/mL). It is important to note that absolute cytokine concentrations can vary depending on the donor, cell concentration, and specific experimental conditions.
| TLR Agonist | Cytokine | Concentration (pg/mL) |
| TLR2 (Pam3CSK4) | IL-1β | ~950[1] |
| IL-6 | Variable | |
| TNF-α | Variable | |
| IL-10 | Variable | |
| TLR3 (Poly(I:C)) | IFN-α | Low/Variable |
| IP-10 | High | |
| TNF-α | Moderate | |
| IL-6 | Moderate | |
| TLR4 (LPS) | IL-1β | ~2008[1] |
| IL-6 | High | |
| TNF-α | High | |
| IL-10 | Moderate | |
| TLR5 (Flagellin) | IL-8 | High[2] |
| IL-6 | Moderate | |
| TNF-α | Moderate | |
| IL-1β | Low/Inhibited[2] | |
| TLR7 (Imiquimod) | IFN-α | High |
| IL-1β | ~75-112 (at 1 µg/ml MSU + 13 pg/ml LPS)[3] | |
| TNF-α | Moderate | |
| IL-6 | Moderate | |
| TLR8 (ssRNA40/R-848) | TNF-α | High |
| IL-12 | High | |
| IFN-γ | High | |
| IL-6 | High | |
| TLR9 (CpG ODN) | IFN-α | High[4] |
| IFN-γ | ~919.3[4] | |
| IP-10 | ~62,069[4] | |
| IL-6 | Moderate |
Experimental Protocols
Reproducible and comparable results hinge on standardized experimental procedures. Below are detailed methodologies for key experiments in the analysis of TLR agonist-induced cytokine profiles.
Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate a pure population of PBMCs from whole blood for subsequent stimulation with TLR agonists.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 35 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the two layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer containing the PBMCs.
-
Collect the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability using Trypan Blue exclusion.
-
Resuspend the cells to the desired concentration (e.g., 1 x 10^6 cells/mL) in complete RPMI-1640 medium for cell culture.
TLR Agonist Stimulation of PBMCs
Objective: To stimulate PBMCs with specific TLR agonists to induce cytokine production.
Materials:
-
Isolated PBMCs in complete RPMI-1640 medium
-
TLR agonists (e.g., LPS for TLR4, R848 for TLR7/8, CpG ODN for TLR9) at desired concentrations
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Seed the PBMCs into a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well in a final volume of 100 µL.
-
Prepare working solutions of the TLR agonists in complete RPMI-1640 medium at twice the final desired concentration.
-
Add 100 µL of the TLR agonist working solution to the respective wells. For negative controls, add 100 µL of medium alone.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for the desired time period (e.g., 6, 24, or 48 hours).
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for cytokine analysis, avoiding disturbance of the cell pellet. Supernatants can be analyzed immediately or stored at -80°C.
Cytokine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the concentration of a specific cytokine in the cell culture supernatants.
Materials:
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
Cell culture supernatants
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the kit or 1% BSA in PBS)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard in assay diluent.
-
Add 100 µL of the standards and samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody, diluted in assay diluent, to each well. Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate seven times with wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Signaling Pathways and Experimental Workflow
The differential cytokine profiles induced by TLR agonists are a direct consequence of the distinct signaling pathways they activate. The following diagrams illustrate these pathways and a typical experimental workflow.
Caption: Simplified signaling pathways activated by TLR agonists.
Caption: General experimental workflow for analyzing cytokine profiles.
Conclusion
The selection of a TLR agonist for research or therapeutic development must be guided by a clear understanding of the desired immunological outcome. As demonstrated, different TLR agonists induce distinct cytokine profiles, which are underpinned by the activation of specific signaling pathways. This guide provides a foundational framework for comparing these responses, offering both quantitative data and detailed experimental protocols to support robust and reproducible research in the field of immunology and drug development. Researchers are encouraged to use this information as a starting point, optimizing conditions for their specific experimental systems.
References
- 1. Increased Responsiveness of Peripheral Blood Mononuclear Cells to In Vitro TLR 2, 4 and 7 Ligand Stimulation in Chronic Pain Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression levels of cytokines and chemokines increase in human peripheral blood mononuclear cells stimulated by activation of the Toll-like receptor 5 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased Responsiveness of Peripheral Blood Mononuclear Cells to In Vitro TLR 2, 4 and 7 Ligand Stimulation in Chronic Pain Patients | PLOS One [journals.plos.org]
- 4. TLR9 agonism differentially impacts human NK cell-mediated direct killing and antibody-dependent cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Resiquimod and Gardiquimod in the Activation of Natural Killer (NK) Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Resiquimod (also known as R-848) and Gardiquimod, two synthetic imidazoquinoline compounds known for their potent immunomodulatory activities. Both are agonists for Toll-like receptors (TLRs), critical pattern recognition receptors in the innate immune system.[1][2] Their ability to stimulate immune responses has made them valuable tools in immunology research and potential adjuvants in cancer immunotherapy.[2][3][4] This comparison focuses specifically on their efficacy and mechanisms in activating Natural Killer (NK) cells, a key component of the innate immune system responsible for targeting and eliminating virally infected and cancerous cells.[5][6]
Mechanism of Action: TLR Signaling
Resiquimod and Gardiquimod exert their effects by binding to endosomal Toll-like receptors, primarily TLR7 and TLR8.[1][7][8]
-
Resiquimod (R-848) is a dual agonist, activating both TLR7 and TLR8 .[4][8][9]
-
Gardiquimod is a more specific agonist for TLR7 , although it may activate human TLR8 at high concentrations.[7]
Upon binding, these agonists trigger a conformational change in the TLR, initiating a downstream signaling cascade. This process is dependent on the adaptor protein MyD88.[8] The cascade involves the recruitment of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6), leading to the activation of two primary transcription factor families: nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[7][8] The activation of these pathways culminates in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and type I interferons (IFN-α/β), which are crucial for NK cell activation.[1][7][8]
Performance Comparison in NK Cell Activation
The activation of NK cells by Resiquimod and Gardiquimod can be assessed through several key performance indicators: upregulation of surface activation markers, production of effector cytokines, and enhanced cytotoxic function. While direct comparative quantitative data for Resiquimod-D5 is not available in the cited literature, studies on Resiquimod (R-848) and Gardiquimod provide a strong basis for comparison.
| Performance Metric | Resiquimod (TLR7/8 Agonist) | Gardiquimod (TLR7 Agonist) | Key Findings |
| NK Cell Activation Marker (CD69) | Induces upregulation of CD69 on NK and NKT cells.[4] | Stimulates CD69 expression on NK and NKT cells.[3][10] | Both compounds effectively activate NK cells, with Gardiquimod showing potent activity.[2][3][10] |
| Cytokine Production (IFN-γ) | Potently induces IFN-γ production in NK cells, often in the presence of accessory cells or other cytokines.[4][8][11][12] | Induces IFN-γ production, demonstrating its ability to stimulate a Th1-type immune response.[13] | Both are effective inducers of IFN-γ, a critical cytokine for anti-tumor immunity.[14][15] Resiquimod's dual TLR7/8 agonism can lead to a broad cytokine profile including IL-12 and TNF-α.[8] |
| NK Cell Cytotoxicity | Significantly enhances NK cell cytotoxic activity against tumor cells like AML and K562.[4][11][12] | Increases the cytolytic activity of splenocytes (containing NK cells) against tumor cell lines.[2][3] | Both agonists boost the killing capacity of NK cells.[16] Studies comparing Gardiquimod to another imidazoquinoline, imiquimod, found Gardiquimod to have more potent antitumor effects, suggesting strong efficacy.[2][3][10] |
| Receptor Specificity | TLR7 and TLR8[4][8] | Primarily TLR7[7] | Resiquimod's activation of TLR8, highly expressed in myeloid cells, may lead to a broader indirect activation of NK cells via cytokines produced by other immune cells.[7][17] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to evaluate the effects of Resiquimod and Gardiquimod on NK cells.
NK Cell Activation Marker Analysis (Flow Cytometry)
This protocol assesses the upregulation of surface markers like CD69, an early sign of lymphocyte activation.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Alternatively, murine splenocytes can be isolated from spleen tissue.[3]
-
Cell Culture: Resuspend cells in a complete culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics) at a density of 2 x 10^6 cells/mL.[1]
-
Stimulation: Add Resiquimod or Gardiquimod to the cell cultures at desired concentrations (e.g., 1 µg/mL).[3] Include an untreated or vehicle-treated control.
-
Incubation: Culture the cells for 24 hours at 37°C in a 5% CO2 incubator.[3]
-
Staining: Harvest the cells and wash with PBS. Stain the cells with fluorescently-conjugated antibodies against surface markers, such as anti-CD3, anti-CD56 (for human NK cells) or anti-NK1.1 (for mouse NK cells), and anti-CD69.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Gate on the NK cell population (e.g., CD3-CD56+) and quantify the percentage of CD69+ cells or the mean fluorescence intensity (MFI) of CD69.[10]
Cytokine Production Assay (ELISA)
This protocol measures the secretion of key effector cytokines like IFN-γ into the culture supernatant.
-
Cell Isolation and Culture: Follow steps 1 and 2 from the activation marker protocol. Purified NK cells can also be used.
-
Stimulation: Add Resiquimod or Gardiquimod to the cultures and incubate for 24-48 hours.[1]
-
Supernatant Collection: Centrifuge the cell plates and carefully collect the culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-γ on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using recombinant IFN-γ and calculate the concentration of IFN-γ (pg/mL) in each sample.[18]
NK Cell Cytotoxicity Assay
This assay measures the ability of activated NK cells (effector cells) to kill target cancer cells. A common method is the flow cytometry-based cytotoxicity assay.[19]
-
Effector Cell Preparation: Isolate and activate NK cells by incubating them with Resiquimod or Gardiquimod for 24 hours as described above.
-
Target Cell Preparation: Label target cells (e.g., K562, a chronic myelogenous leukemia cell line sensitive to NK cell lysis) with a fluorescent dye like Calcein-AM or CFSE.[20][21]
-
Co-culture: Mix the activated effector cells with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).[20]
-
Incubation: Incubate the co-culture for 4 hours at 37°C.[20]
-
Analysis: Add a viability dye (e.g., 7-AAD or Propidium Iodide) that will stain dead target cells. Analyze the sample by flow cytometry.
-
Calculation: The percentage of specific lysis is calculated by quantifying the proportion of dead (viability dye-positive) target cells relative to control wells containing only target cells.
Conclusion
Both Resiquimod and Gardiquimod are potent activators of NK cells, operating through the TLR7 signaling pathway.[2][3][4] The primary distinction lies in their receptor specificity: Gardiquimod is a specific TLR7 agonist, while Resiquimod activates both TLR7 and TLR8.[7][8]
-
Gardiquimod offers high specificity for TLR7-mediated activation. This makes it an excellent tool for studies focused purely on the TLR7 pathway in NK cells and other TLR7-expressing cells like plasmacytoid dendritic cells.[7] Studies have shown it to be a powerful activator of NK cell function.[2][3]
-
Resiquimod's dual TLR7/8 agonism results in a broader activation of the innate immune system.[4][8] Since TLR8 is highly expressed on myeloid cells like monocytes and macrophages, Resiquimod can induce the production of NK-activating cytokines (such as IL-12 and IL-18) from these accessory cells, leading to a potentially more robust, albeit indirect, enhancement of NK cell activity.[11][17]
The choice between Resiquimod and Gardiquimod will depend on the specific research question. For targeted investigation of TLR7 signaling in NK cells, Gardiquimod is the more precise tool. For achieving broad and potent immunostimulation as a potential vaccine adjuvant or in immunotherapy contexts, the dual TLR7/8 agonism of Resiquimod may be advantageous.
References
- 1. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Progress on NK Cell Receptors and Their Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A NK Cell Odyssey: From Bench to Therapeutics Against Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. kns.org [kns.org]
- 14. Drug-induced hyperploidy stimulates an antitumor NK cell response mediated by NKG2D and DNAM-1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural killer cell-produced IFN-γ and TNF-α induce target cell cytolysis through up-regulation of ICAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel TLR7 agonist stimulates activity of CIK/NK immunological effector cells to enhance antitumor cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Toll-like receptor 8 agonists improve NK-cell function primarily targeting CD56brightCD16- subset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comparative study of NK cell-mediated cytotoxicity using radioactive and flow cytometric cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Resistance against natural killer cell cytotoxicity: analysis of mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Resiquimod's Immunomodulatory Effects: A Comparative Guide for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical effects of Resiquimod (R848), a potent Toll-like receptor 7 and 8 (TLR7/8) agonist, across three commonly used animal models: mice, rats, and dogs. As no direct comparative studies on Resiquimod-D5 are publicly available, this document focuses on the effects of the non-deuterated form, Resiquimod. It is presumed that the deuterated form exhibits a similar biological activity profile, though this awaits experimental confirmation. This guide aims to assist researchers in selecting the most appropriate animal model for their preclinical studies by presenting available data on pharmacokinetics, pharmacodynamics, and toxicology, alongside detailed experimental protocols and a visualization of the underlying signaling pathway.
Mechanism of Action: TLR7/8 Signaling Pathway
Resiquimod activates the innate and adaptive immune systems by binding to TLR7 and TLR8, which are primarily expressed in the endosomes of antigen-presenting cells (APCs) such as dendritic cells and macrophages. This binding event triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and type I interferons, ultimately orchestrating a robust anti-viral and anti-tumor immune response.
Caption: Resiquimod activates TLR7/8, leading to cytokine and interferon production.
Comparative Data Summary
The following tables summarize the available quantitative data for Resiquimod across mouse, rat, and dog models. Data for this compound is not currently available.
Table 1: Pharmacokinetic Parameters of Resiquimod
| Parameter | Mouse | Rat | Dog | Citation(s) |
| Administration Route | Intravenous (IV) | Subcutaneous (SC) | Intravenous (IV) | [1][2] |
| Dose | 3 mg/kg | 25 µg | 1 mg/kg (Imiquimod) | [2][3][4] |
| Cmax (Maximum Concentration) | ~1 µg/mL (SC1, a TLR7 agonist) | ~1.5 ng/mL (sustained release) | Data not available for Resiquimod | [2][3] |
| AUC (Area Under the Curve) | Data not available | ~50 ng*h/mL (sustained release) | Data not available for Resiquimod | [2] |
| T½ (Half-life) | ~1 hour (for a similar compound) | Prolonged with sustained release | ~2-3 hours (oral Imiquimod in humans) | [5][6] |
| Bioavailability | Data not available | Data not available | Data not available | |
| Note | Data for standard Resiquimod IV administration is limited. Data from a similar TLR7 agonist (SC1) is provided for context. | Data is for a sustained-release formulation, not standard Resiquimod. | Pharmacokinetic data for systemically administered Resiquimod in dogs is scarce. Data for the related compound Imiquimod is provided as a surrogate. |
Table 2: Pharmacodynamic Effects of Resiquimod (Cytokine Induction)
| Cytokine | Mouse | Rat | Dog | Citation(s) |
| IFN-α | Peak at ~1 hour post-IV administration. | Data not available. | Negligible changes one week after administration. Peak could be earlier. | [5][7] |
| TNF-α | Moderately induced post-IV administration. | Data not available. | Negligible changes one week after administration. Peak could be earlier. | [5][7] |
| IL-6 | Barely induced post-IV administration. | Data not available. | Negligible changes one week after administration. Peak could be earlier. | [5][7] |
| IL-12 | Induced at similar levels to IFN-α. | Data not available. | Negligible changes one week after administration. Peak could be earlier. | [3][7] |
| Note | Cytokine response is dose and route-dependent. | Limited data on systemic cytokine levels in rats. | Data is from a pilot study with a hydrogel formulation and may not reflect systemic administration of standard Resiquimod. Cytokine peaks are expected within hours of administration. |
Table 3: Toxicology Profile of Resiquimod
| Parameter | Mouse | Rat | Dog | Citation(s) |
| NOAEL (No-Observed-Adverse-Effect Level) | Data not available | 0.1 µg/kg/dose (6-month study of a different drug) | 0.02 µg/kg/dose (6-month and 1-year studies of a different drug) | [4] |
| Key Adverse Effects (Systemic) | Sickness behavior (hypophagia, weight loss, decreased activity), transient brain swelling at high doses. | Dose-dependent inhibition of tumor growth, potential for hypercalcemia with related compounds. | Mild fever, drowsiness, decreased appetite, local inflammation (Imiquimod). | [5][8] |
| Note | Most toxicology data is qualitative and focuses on local administration or high systemic doses. | NOAEL data is from a different compound and may not be directly applicable to Resiquimod. | Data for systemic Resiquimod toxicity in dogs is limited. Adverse effects of the related topical drug Imiquimod are noted. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for the administration of Resiquimod in each animal model.
Mouse: Intravenous Administration
Caption: Workflow for intravenous Resiquimod administration and analysis in mice.
Detailed Methodology:
-
Animal Model: Male or female C57BL/6 mice, 6-8 weeks of age.
-
Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Resiquimod Preparation: Dissolve Resiquimod in a sterile, endotoxin-free vehicle such as saline to the desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 20g mouse receiving 200 µL).
-
Administration: Administer the Resiquimod solution via intravenous injection into the lateral tail vein. The injection volume is typically 100-200 µL.
-
Monitoring: Observe the animals for any adverse effects, including changes in weight, activity, and posture, at regular intervals post-injection.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 1, 3, 6, 12, and 24 hours) for pharmacokinetic and pharmacodynamic analysis.
-
Analysis: Process blood to obtain plasma or serum. Analyze cytokine levels using ELISA or multiplex assays. Determine Resiquimod concentrations using a validated LC-MS/MS method.
Rat: Subcutaneous Administration
Caption: Workflow for subcutaneous Resiquimod administration and analysis in rats.
Detailed Methodology:
-
Animal Model: Male or female Wistar or Sprague-Dawley rats, 8-10 weeks of age.
-
Acclimatization: House rats individually or in small groups in a controlled environment for at least one week.
-
Resiquimod Preparation: Formulate Resiquimod in a suitable vehicle for subcutaneous injection. This may be a simple solution or a sustained-release formulation.
-
Administration: Administer the formulation via subcutaneous injection, typically in the flank region.
-
Monitoring: Regularly inspect the injection site for signs of local inflammation. Monitor the animals for systemic adverse effects.
-
Sample Collection: Collect blood samples via the tail vein at various time points to characterize the pharmacokinetic and pharmacodynamic profiles.
-
Analysis: Analyze plasma samples for Resiquimod and cytokine concentrations. At the end of the study, the injection site and major organs can be collected for histopathological examination.
Dog: Intravenous Infusion
Caption: Workflow for intravenous Resiquimod infusion and analysis in dogs.
Detailed Methodology:
-
Animal Model: Purpose-bred Beagle dogs are commonly used for preclinical studies.
-
Acclimatization and Preparation: Acclimatize dogs to the study environment. On the day of the study, place an intravenous catheter for drug administration and a separate one for blood sampling if possible.
-
Resiquimod Preparation: Prepare a sterile solution of Resiquimod for intravenous infusion. The concentration should be calculated based on the dog's body weight and the desired dose.
-
Administration: Administer the Resiquimod solution as a slow intravenous infusion over a predetermined period (e.g., 30-60 minutes) to minimize the risk of acute adverse reactions.
-
Monitoring: Continuously monitor the dog's vital signs (heart rate, respiratory rate, temperature, and blood pressure) during and after the infusion.
-
Sample Collection: Collect blood samples at frequent intervals to accurately define the pharmacokinetic profile and the time course of cytokine induction.
-
Analysis: Process blood samples to obtain plasma or serum for analysis of Resiquimod concentrations and a panel of relevant cytokines.
Comparison with Alternatives
Several other TLR7 and TLR7/8 agonists have been developed and tested in preclinical models. A brief comparison with two notable alternatives, Imiquimod and Gardiquimod, is provided below.
Table 4: Comparison of Resiquimod with Other TLR7/8 Agonists in Mice
| Feature | Resiquimod (R848) | Imiquimod | Gardiquimod | Citation(s) |
| TLR Specificity | TLR7 and TLR8 | Primarily TLR7 | TLR7 and TLR8 | [9] |
| Potency | High | Moderate | High (reportedly 10x more active than Imiquimod) | [9] |
| Antitumor Activity (in mice) | Potent | Moderate | Potent, potentially more so than Imiquimod | [9] |
| Cytokine Induction (in vitro) | Strong induction of IFN-α, TNF-α, IL-12 | Induces IFN-α and other cytokines | Strong induction of IL-12 | [9] |
Conclusion
Resiquimod is a powerful immunostimulatory agent with significant potential in various therapeutic areas. This guide highlights the current state of knowledge regarding its effects in common preclinical animal models. While the mouse model is the most extensively studied, emerging data from rat and canine studies provide valuable insights for translational research. The choice of animal model should be carefully considered based on the specific research question, taking into account the species-specific differences in pharmacokinetics, pharmacodynamics, and toxicology. Further direct comparative studies, particularly with this compound, are warranted to refine our understanding and facilitate the clinical translation of this promising immunomodulator.
References
- 1. Development of thermosensitive resiquimod-loaded liposomes for enhanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intravenous delivery of the toll-like receptor 7 agonist SC1 confers tumor control by inducing a CD8+ T cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Frontiers | Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo [frontiersin.org]
- 6. Quantification of pharmacokinetic profiles of a recombinant canine PD-1 fusion protein by validated sandwich ELISA method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imiquimod Topical | VCA Animal Hospitals [vcahospitals.com]
- 8. mdpi.com [mdpi.com]
- 9. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Adjuvants: Resiquimod-D5 vs. Poly(I:C)
For researchers, scientists, and drug development professionals, the choice of adjuvant is critical in shaping the potency and nature of an immune response. This guide provides a comprehensive comparison of two powerful synthetic adjuvants: Resiquimod-D5, a Toll-like receptor 7 and 8 (TLR7/8) agonist, and Polyinosinic:polycytidylic acid (Poly(I:C)), a TLR3 agonist. We present a detailed analysis of their mechanisms of action, comparative performance data from preclinical studies, and standardized experimental protocols to aid in your research and development endeavors.
Executive Summary
Resiquimod and Poly(I:C) are both potent immune-stimulators known for their ability to drive T Helper 1 (Th1)-biased immune responses, which are crucial for combating intracellular pathogens and cancer.[1][2] Resiquimod, a small molecule imidazoquinoline, activates TLR7 and TLR8, leading to the production of a broad range of pro-inflammatory cytokines and enhanced antigen presentation.[1][3] In contrast, Poly(I:C), a synthetic analog of double-stranded RNA, primarily signals through TLR3, triggering a strong type I interferon response.[2][4]
While both adjuvants promote robust cellular and humoral immunity, their cytokine profiles and the specific immune pathways they activate show notable differences. This guide will delve into these distinctions, presenting quantitative data to inform your selection process. It is important to note that the available direct comparative data primarily involves Resiquimod (R848), the parent compound of this compound. While R848 serves as a strong proxy, researchers should consider potential minor variations arising from the deuterated form.
Mechanism of Action: A Tale of Two TLRs
The distinct immunological outcomes of Resiquimod and Poly(I:C) are rooted in the different Toll-like receptor pathways they activate.
This compound engages TLR7 and TLR8, which are primarily expressed in the endosomes of antigen-presenting cells (APCs) such as dendritic cells (DCs), macrophages, and B-lymphocytes.[3] This interaction triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and IRF7. This results in the production of a wide array of cytokines, including IFN-α, TNF-α, IL-6, and IL-12, which are instrumental in promoting Th1-polarized T-cell responses and cytotoxic T-lymphocyte (CTL) activity.[3][5]
Poly(I:C) mimics a viral infection by activating endosomal TLR3.[4] Upon binding, TLR3 signals through the TRIF-dependent pathway. This leads to the activation of transcription factors IRF3 and NF-κB, culminating in the robust production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[6] This potent interferon response is a hallmark of Poly(I:C) adjuvanticity and is critical for the activation of DCs and subsequent priming of T-cell responses.[4]
Figure 1. Signaling pathways of this compound and Poly(I:C).
Performance Data: A Comparative Analysis
The following tables summarize the quantitative data from studies directly comparing the immunological effects of Resiquimod (R848) and Poly(I:C).
Table 1: In Vitro Cytokine and Chemokine Induction
| Cytokine/Chemokine | Cell Type | Resiquimod (R848) | Poly(I:C) | Key Findings | Reference |
| TNF-α | Mouse Splenocytes | High Induction | Moderate Induction | Resiquimod was superior to Poly(I:C) in inducing TNF-α. | [4] |
| IFN-γ | Mouse Splenocytes | High Induction | Moderate Induction | Resiquimod was superior to Poly(I:C) in inducing IFN-γ. | [4] |
| IL-4 | Mouse Splenocytes | Low Induction | Low Induction | Both adjuvants induced low levels of this Th2 cytokine, indicating a Th1 bias. | [4] |
| IL-1β | Tumor-Conditioned Macrophages | Significant Induction | No Significant Induction | Resiquimod stimulates IL-1β production while Poly(I:C) does not in this model. | [6] |
| IL-6 | Tumor-Conditioned Macrophages | Significant Induction | No Significant Induction | Similar to IL-1β, Resiquimod, but not Poly(I:C), induced IL-6. | [6] |
| CXCL10 | Tumor-Conditioned Macrophages | No Significant Induction | Significant Induction | Poly(I:C) is a potent inducer of the T-cell attracting chemokine CXCL10. | [6] |
| CCL5 | Tumor-Conditioned Macrophages | Upregulated | Upregulated | Both adjuvants were capable of upregulating CCL5. | [6] |
| IL-6 mRNA | Placental Tissue | Upregulated | Upregulated | Both adjuvants increased IL-6 mRNA levels. | [7] |
| TNF-α mRNA | Placental Tissue | Induced | Not Induced | Resiquimod, but not Poly(I:C), induced TNF-α mRNA in this context. | [7] |
| CXCL10 mRNA | Placental Tissue | Upregulated | Upregulated | Both adjuvants increased CXCL10 mRNA levels. | [7] |
Table 2: In Vivo Humoral and Cellular Immune Responses
| Immune Response Parameter | Antigen/Model | Resiquimod (R848) | Poly(I:C) | Key Findings | Reference |
| Antigen-Specific Antibody Titer | FMDV Vaccine | Enhanced | Enhanced | A combination of both adjuvants with Al(OH)3 markedly enhanced antibody titers. | [2][4] |
| CD4+ T-cell Percentage | FMDV Vaccine | Enhanced | Enhanced | A combination of both adjuvants increased the percentage of CD4+ T-cells. | [4] |
| CD8+ T-cell Percentage | FMDV Vaccine | Enhanced | Enhanced | A combination of both adjuvants markedly enhanced the percentage of CD8+ T-cells. | [4] |
| T-cell Activation (CD69+, PD1+) | Lung Cancer Model | Increased | Increased | Both adjuvants, when used in combination, significantly increased T-cell activation markers. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are standardized protocols for key experiments used to evaluate and compare vaccine adjuvants.
Experimental Workflow for Adjuvant Comparison
Figure 2. A typical workflow for comparing adjuvants in vivo.
Protocol 1: In Vivo Mouse Immunization and Sample Collection
-
Animal Model: Use 6-8 week old female BALB/c or C57BL/6 mice.
-
Experimental Groups (n=5-10 mice/group):
-
Group 1: PBS (Negative Control)
-
Group 2: Antigen alone
-
Group 3: Antigen + this compound
-
Group 4: Antigen + Poly(I:C)
-
Group 5: this compound alone
-
Group 6: Poly(I:C) alone
-
-
Vaccine Formulation: Prepare formulations immediately before injection. For example, dissolve 10 µg of a model antigen (e.g., Ovalbumin) and 10 µg of adjuvant in 100 µL of sterile PBS.
-
Immunization Schedule: Administer a prime immunization on Day 0 and a boost immunization on Day 14 via subcutaneous or intramuscular injection.
-
Sample Collection:
-
Collect blood via retro-orbital or submandibular bleeding on Day 13 (pre-boost) and Day 28 (post-boost) to obtain serum for antibody analysis.
-
On Day 28, euthanize mice and harvest spleens for the analysis of cellular immune responses.
-
Protocol 2: Quantification of Antigen-Specific Antibody Titer by ELISA
-
Plate Coating: Coat 96-well high-binding ELISA plates with 100 µL/well of the target antigen (1-5 µg/mL in PBS) and incubate overnight at 4°C.[9][10]
-
Blocking: Wash plates three times with wash buffer (PBS with 0.05% Tween-20). Block non-specific binding by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubate for 1-2 hours at room temperature.[9]
-
Sample Incubation: Wash plates. Add 100 µL of serially diluted mouse serum (starting at 1:100) to the wells and incubate for 2 hours at room temperature.[11]
-
Detection Antibody: Wash plates. Add 100 µL/well of HRP-conjugated anti-mouse IgG (or specific isotypes like IgG1 and IgG2a) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash plates. Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.[12]
-
Readout: Stop the reaction by adding 50 µL of 2N H2SO4. Read the absorbance at 450 nm using a microplate reader. The antibody titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value above a pre-determined cut-off (e.g., 2-3 times the background).
Protocol 3: Analysis of T-cell Responses by Intracellular Cytokine Staining (ICS)
-
Spleen Cell Preparation: Prepare single-cell suspensions from the harvested spleens by mechanical disruption and red blood cell lysis.
-
In Vitro Restimulation: Resuspend splenocytes at 1-2 x 10^6 cells/mL in complete RPMI medium. Stimulate the cells for 4-6 hours at 37°C with:
-
Surface Staining: Wash the cells and stain for surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) for 20-30 minutes at 4°C in the dark.[13]
-
Fixation and Permeabilization: Wash the cells. Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) for 30 minutes at room temperature in the dark.[15]
-
Flow Cytometry: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer and analyze the percentage of cytokine-producing cells within the CD4+ and CD8+ T-cell populations.[16]
Conclusion
Both this compound and Poly(I:C) are potent adjuvants capable of driving strong Th1-biased immune responses. The choice between them will depend on the specific requirements of the vaccine or immunotherapy being developed. Resiquimod appears to be a stronger inducer of a broad range of inflammatory cytokines like TNF-α and IL-6, which may be beneficial in some contexts but could also lead to higher reactogenicity.[4][6] Poly(I:C), on the other hand, is a particularly potent inducer of type I interferons and the T-cell chemoattractant CXCL10, which may be advantageous for generating robust antiviral and anti-tumor CTL responses.[6]
The data and protocols provided in this guide offer a solid foundation for the rational selection and comparative evaluation of these two important adjuvants in your research and development pipeline. Through careful experimental design and analysis, researchers can harness the unique properties of this compound and Poly(I:C) to develop next-generation vaccines and immunotherapies.
References
- 1. Resiquimod and other immune response modifiers as vaccine adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resiquimod and polyinosinic-polycytidylic acid formulation with aluminum hydroxide as an adjuvant for foot-and-mouth disease vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agscientific.com [agscientific.com]
- 4. Resiquimod and polyinosinic–polycytidylic acid formulation with aluminum hydroxide as an adjuvant for foot-and-mouth disease vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Poly(I:C) stimulation is superior than Imiquimod to induce the antitumoral functional profile of tumor‐conditioned macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intratumoral combination therapy with poly(I:C) and resiquimod synergistically triggers tumor-associated macrophages for effective systemic antitumoral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ELISA for Antibody Concentration Determination [elisa-antibody.com]
- 10. Measurement of Antigen-Specific IgG Titers by Direct ELISA | Springer Nature Experiments [experiments.springernature.com]
- 11. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 12. ELISA实验方法 [sigmaaldrich.com]
- 13. Intracellular Cytokine Staining Protocol [anilocus.com]
- 14. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 15. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 16. lerner.ccf.org [lerner.ccf.org]
The Deuterated Edge: A Comparative Guide to Resiquimod-D5 and Resiquimod In Vitro and In Vivo Activity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Toll-like receptor (TLR) 7 and 8 agonist Resiquimod and its deuterated analog, Resiquimod-D5. While direct comparative experimental data for this compound is limited in publicly available literature, this guide leverages established principles of drug metabolism and the extensive data on Resiquimod to project the anticipated activities of its deuterated form.
Resiquimod is a potent immune response modifier that activates TLR7 and TLR8, leading to the production of pro-inflammatory cytokines and the induction of robust anti-viral and anti-tumor immune responses.[1][2][3] The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, in this compound is designed to favorably alter its metabolic profile, potentially enhancing its therapeutic window. This guide will delve into the established in vitro and in vivo activities of Resiquimod and provide a data-supported projection of the performance of this compound.
In Vitro Activity: Enhanced Stability and Potency
Deuteration of drug molecules can significantly impact their metabolic stability by slowing down the rate of enzymatic degradation, a phenomenon known as the kinetic isotope effect. Resiquimod is known to be metabolized by cytochrome P450 (CYP) enzymes. By replacing hydrogen atoms at metabolically vulnerable sites with deuterium, the carbon-deuterium bond, being stronger than the carbon-hydrogen bond, is more resistant to cleavage by CYP enzymes. This can lead to a more sustained cellular exposure and potentially enhanced potency.
Table 1: Comparison of In Vitro Activities of Resiquimod and this compound
| Parameter | Resiquimod | This compound (Projected) | Key Experimental Assays |
| TLR7/8 Activation | Potent agonist of human TLR7 and TLR8, and murine TLR7.[1][4] | Expected to retain potent TLR7/8 agonistic activity. May exhibit a lower EC50 due to increased metabolic stability in cell-based assays. | Reporter gene assays (e.g., NF-κB or ISRE-luciferase) in HEK293 cells expressing human or murine TLR7 and TLR8. |
| Cytokine Induction (e.g., IFN-α, TNF-α, IL-6, IL-12) | Induces robust production of a wide range of cytokines in human and murine immune cells.[1][2][3] | Expected to induce a similar cytokine profile. Due to increased stability, may lead to more sustained cytokine production over time. | ELISA, Luminex, or intracellular cytokine staining of peripheral blood mononuclear cells (PBMCs), dendritic cells, or macrophages treated with the compounds. |
| Dendritic Cell (DC) Maturation | Promotes upregulation of co-stimulatory molecules (CD80, CD86) and MHC molecules on DCs.[1] | Expected to be a potent inducer of DC maturation, potentially at lower concentrations or with more prolonged effects. | Flow cytometry analysis of DC surface markers after stimulation. |
| Metabolic Stability in Liver Microsomes | Undergoes metabolism by CYP enzymes. | Expected to exhibit significantly higher metabolic stability (longer half-life) in human and mouse liver microsomes. | Incubation with liver microsomes followed by LC-MS/MS analysis to determine the rate of parent compound depletion. |
In Vivo Activity: Improved Pharmacokinetics and Therapeutic Efficacy
The primary rationale for developing this compound is to improve its in vivo performance. By slowing down its metabolism, this compound is anticipated to have a longer plasma half-life and increased overall drug exposure (Area Under the Curve, AUC). This enhanced pharmacokinetic profile could translate into improved anti-tumor efficacy and a more favorable dosing regimen.
Table 2: Comparison of In Vivo Activities of Resiquimod and this compound
| Parameter | Resiquimod | This compound (Projected) | Key Experimental Models |
| Pharmacokinetics (Half-life, AUC) | Relatively short half-life due to rapid metabolism. | Expected to have a longer plasma half-life and greater AUC compared to Resiquimod at an equivalent dose. | Pharmacokinetic studies in mice or rats following intravenous or subcutaneous administration, with plasma drug concentrations measured by LC-MS/MS. |
| Anti-Tumor Efficacy | Demonstrates significant anti-tumor activity in various preclinical cancer models.[5][6] | Expected to show enhanced or equivalent anti-tumor efficacy at a lower or less frequent dosing schedule due to improved pharmacokinetics. | Syngeneic tumor models (e.g., B16 melanoma, CT26 colon carcinoma) in mice, with tumor growth inhibition and survival as primary endpoints. |
| Systemic Cytokine Induction | Induces a transient spike in systemic cytokine levels. | May lead to a more sustained but potentially lower peak concentration of systemic cytokines, which could mitigate acute toxicity while maintaining therapeutic effect. | Measurement of cytokine levels in plasma or serum at various time points after drug administration using ELISA or Luminex assays. |
| Immune Cell Activation in Tumor Microenvironment | Increases infiltration and activation of immune cells (e.g., CD8+ T cells, NK cells) in the tumor.[6] | Expected to enhance and prolong the activation of anti-tumor immune cells within the tumor microenvironment. | Flow cytometry or immunohistochemistry analysis of tumor-infiltrating lymphocytes. |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to comparing these two compounds, the following diagrams are provided.
Caption: TLR7/8 Signaling Pathway of Resiquimod and this compound.
Caption: Comparative Experimental Workflow for Resiquimod and this compound.
Experimental Protocols
In Vitro TLR7/8 Reporter Assay
-
Cell Culture: HEK293 cells stably co-transfected with human TLR7 or TLR8 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of Resiquimod or this compound for 18-24 hours.
-
SEAP Detection: The activity of secreted SEAP in the culture supernatant is measured using a colorimetric substrate (e.g., p-nitrophenyl phosphate) or a chemiluminescent substrate.
-
Data Analysis: The EC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
In Vivo Anti-Tumor Efficacy Study
-
Animal Model: C57BL/6 mice are subcutaneously inoculated with B16-F10 melanoma cells.
-
Treatment: Once tumors are established (e.g., 50-100 mm³), mice are randomized into treatment groups: vehicle control, Resiquimod, and this compound. Compounds are administered via an appropriate route (e.g., intraperitoneal, subcutaneous) at various doses and schedules.
-
Tumor Measurement: Tumor volume is measured two to three times per week with calipers.
-
Survival Monitoring: Mice are monitored for survival, and the experiment is terminated when tumors reach a predetermined size or if mice show signs of excessive morbidity.
-
Data Analysis: Tumor growth curves are plotted, and statistical significance between groups is determined. Survival data are analyzed using Kaplan-Meier curves and log-rank tests.
Conclusion
While awaiting direct comparative studies, the available evidence on Resiquimod's mechanism of action and the established principles of drug deuteration provide a strong rationale for the potential advantages of this compound. The projected enhancements in metabolic stability, pharmacokinetic profile, and potentially therapeutic efficacy make this compound a compelling candidate for further investigation in the development of novel immunotherapies for cancer and infectious diseases. This guide serves as a foundational resource for researchers embarking on the evaluation of this next-generation TLR7/8 agonist.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Resiquimod = 98 HPLC 144875-48-9 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Confirming In Vivo Target Engagement of Resiquimod-D5: A Comparative Guide
This guide provides a comprehensive comparison of Resiquimod-D5 with other Toll-like receptor (TLR) 7 and 8 agonists for confirming target engagement in vivo. It is intended for researchers, scientists, and drug development professionals. The guide details experimental protocols and presents data to facilitate the selection of appropriate tools for immunology and oncology research.
Introduction to Resiquimod (R848)
Resiquimod (also known as R848) is a potent synthetic small molecule of the imidazoquinoline family that acts as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] These receptors are key components of the innate immune system, recognizing single-stranded RNA from viruses and certain synthetic compounds.[3] In humans, Resiquimod activates both TLR7 and TLR8, while in mice, it selectively activates TLR7.[3] Activation of these receptors on immune cells, such as dendritic cells (DCs), macrophages, and B-lymphocytes, triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, ultimately mounting a robust immune response.[1][2][4][5] This immunostimulatory activity has positioned Resiquimod and similar molecules as promising candidates for vaccine adjuvants and cancer immunotherapy.[1][6]
TLR7/8 Signaling Pathway
Activation of TLR7 and/or TLR8 by Resiquimod initiates a MyD88-dependent signaling pathway. This cascade results in the activation of transcription factors like NF-κB and IRF7, which in turn drive the expression of various pro-inflammatory cytokines and type I interferons.
Caption: TLR7/8 signaling pathway activated by this compound.
Comparison of TLR7/8 Agonists
Several synthetic TLR7/8 agonists are available for in vivo studies. The choice of agonist can depend on the desired potency, specificity, and experimental model.
| Feature | Resiquimod (R848) | Imiquimod | Gardiquimod |
| TLR Specificity (Human) | TLR7 and TLR8 | TLR7 | TLR7 (specific) |
| TLR Specificity (Mouse) | TLR7 | TLR7 | TLR7 |
| Relative Potency | High[1] | Moderate | High (more potent than Imiquimod)[7][8] |
| Primary Immune Response | Strong Th1 polarization, induction of IFN-α, TNF-α, IL-12[1][2] | Th1 polarization, induction of IFN-α | Strong Th1 polarization, enhanced IL-12 production[7][9] |
| Common In Vivo Dose (Mouse) | 10-100 µg per mouse (systemic)[4][10] | 50 µg per mouse (systemic)[4] | 1 mg/kg (systemic)[7] |
| Reported In Vivo Effects | Antitumor and antiviral activity, vaccine adjuvant[1][5] | Antitumor and antiviral activity | Antitumor activity, vaccine adjuvant[7] |
Experimental Workflow for In Vivo Target Engagement
Confirming that a TLR7/8 agonist like this compound is engaging its target in a living system involves a multi-step process, from administration to downstream analysis of the immune response.
Caption: Experimental workflow for in vivo target engagement.
Experimental Protocols
In Vivo Cytokine Profiling
Objective: To quantify the levels of pro-inflammatory cytokines in the serum of mice following this compound administration.
Materials:
-
This compound
-
Sterile, endotoxin-free saline
-
C57BL/6 mice (8-12 weeks old)
-
Microcentrifuge tubes
-
ELISA or multiplex cytokine assay kits (e.g., for TNF-α, IL-6, IL-12, IFN-γ)
-
Microplate reader
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in sterile, endotoxin-free water to a concentration of 1 mg/mL.[4] Further dilute in sterile saline to the desired final concentration for injection.
-
Animal Dosing: Administer this compound to mice via intraperitoneal (i.p.) injection at a dose of 50-100 µg per mouse.[4][10] A vehicle control group should be injected with an equivalent volume of sterile saline.
-
Blood Collection: At specified time points (e.g., 3 and 24 hours post-injection), collect blood from the mice via a suitable method (e.g., submandibular or cardiac puncture).[11]
-
Serum Preparation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C. Collect the supernatant (serum) and store at -80°C until analysis.
-
Cytokine Measurement: Quantify the concentrations of TNF-α, IL-6, IL-12p70, and IFN-γ in the serum samples using ELISA or a multiplex bead-based immunoassay according to the manufacturer's instructions.[12]
-
Data Analysis: Compare the cytokine levels in the this compound-treated group to the vehicle control group. A significant increase in pro-inflammatory cytokines indicates TLR7/8 target engagement.
Flow Cytometric Analysis of Immune Cell Activation
Objective: To assess the activation status of immune cell populations (e.g., dendritic cells, NK cells, T cells) in the spleen of mice treated with this compound.
Materials:
-
Spleens from treated and control mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase D and DNase I
-
Red Blood Cell (RBC) Lysis Buffer
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorescently conjugated antibodies against murine cell surface markers (e.g., CD11c, MHC-II, CD80, CD86, NK1.1, CD69, CD4, CD8)
-
Flow cytometer
Procedure:
-
Spleen Homogenization: Harvest spleens from mice at the desired time point (e.g., 24 hours post-injection). Mechanically dissociate the spleens in RPMI medium to create a single-cell suspension.
-
Red Blood Cell Lysis: Pellet the cells by centrifugation and resuspend in RBC Lysis Buffer for 5 minutes at room temperature.[13] Quench the lysis by adding an excess of RPMI medium and centrifuge to pellet the remaining leukocytes.
-
Cell Staining: Resuspend the cells in flow cytometry staining buffer. Stain the cells with a cocktail of fluorescently labeled antibodies against markers of interest for 30 minutes on ice, protected from light. For example, to assess dendritic cell activation, use antibodies against CD11c, MHC-II, CD80, and CD86.
-
Data Acquisition: Wash the cells and resuspend in staining buffer. Acquire data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software.[14][15] Compare the expression levels of activation markers (e.g., MHC-II, CD80, CD86 on CD11c+ cells) between the this compound-treated and vehicle control groups. An upregulation of these markers indicates immune cell activation and successful target engagement.
Logical Comparison of TLR Agonist Selection
The choice between different TLR7/8 agonists often depends on the specific research question and the experimental system. This diagram outlines the decision-making process.
Caption: Decision tree for selecting a TLR7/8 agonist.
Conclusion
Confirming target engagement of this compound in vivo relies on the downstream measurement of its well-characterized immunological effects. By quantifying the induction of pro-inflammatory cytokines and assessing the activation status of key immune cell populations, researchers can confidently determine that this compound is actively modulating the TLR7/8 pathway. The choice between Resiquimod and other TLR agonists such as Imiquimod and Gardiquimod should be guided by the specific requirements of the study, including the animal model and the desired level of immune stimulation. The protocols and comparative data provided in this guide offer a framework for designing and executing robust in vivo studies to validate the pharmacodynamic activity of this compound and related compounds.
References
- 1. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. invivogen.com [invivogen.com]
- 4. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling [mdpi.com]
- 5. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 6. Targeting toll-like receptor 7/8 for immunotherapy: recent advances and prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. researchgate.net [researchgate.net]
- 10. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 15. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Analysis of Resiquimod Treatment Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide focuses on the treatment efficacy of Resiquimod. Data on its deuterated form, Resiquimod-D5, is not available in published clinical trials. This compound is a deuterium-labeled version of Resiquimod, which may alter its pharmacokinetic and metabolic profiles.[1][2][3] However, its mechanism of action as a Toll-like receptor 7 and 8 (TLR7/TLR8) agonist is expected to be the same.[1][2] The following data and protocols are based on studies of Resiquimod.
Introduction
Resiquimod is a potent immune response modifier that functions as a dual agonist for Toll-like receptors 7 and 8 (TLR7/TLR8).[4][5][6] By activating these receptors, primarily on antigen-presenting cells like dendritic cells and macrophages, Resiquimod triggers the innate immune system, leading to the production of pro-inflammatory cytokines such as interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][7][8] This, in turn, promotes a T helper 1 (Th1) biased adaptive immune response, enhancing the body's ability to target and eliminate diseased cells.[8][9] Resiquimod has been investigated for various oncological and viral indications, with notable clinical data in dermatological conditions.
This guide provides a statistical analysis of Resiquimod's treatment efficacy, with comparative data for its predecessor, Imiquimod, and other alternatives. Detailed experimental protocols from key clinical trials are also presented to aid in the interpretation and replication of findings.
Data Presentation: Efficacy of Resiquimod in Clinical Trials
The following tables summarize the quantitative data from clinical trials of Resiquimod in the treatment of Actinic Keratosis (AK) and Cutaneous T-Cell Lymphoma (CTCL).
Table 1: Efficacy of Topical Resiquimod in the Treatment of Actinic Keratosis
| Trial / Study | Drug/Concentration | Dosing Regimen | Number of Patients | Complete Clearance Rate | Partial Clearance Rate (>75% lesion reduction) | Key Adverse Events |
| Stockfleth et al. (Pivotal Trial) | Resiquimod 0.01% or 0.03% | Daily, 5 different schedules for up to 8 weeks | 217 | 56% to 85% (maximal efficacy with 0.03%)[10][11] | 75% to 87%[12][13] | Mild to moderate local skin reactions[11] |
| Szeimies et al. (Phase II) | Resiquimod 0.01%, 0.03%, 0.06%, 0.1% | 3 times/week for 4 weeks (up to 2 courses) | 132 | 77.1% (0.01%), 90.3% (0.03%), 78.1% (0.06%), 85.3% (0.1%)[14] | Not Reported | Dose-dependent increase in local skin reactions and systemic flu-like symptoms[14] |
| Farr et al. (Review) | Resiquimod 1% | Twice daily for 90 days | Not specified | 48%[10] | Not Reported | High rates of adverse events leading to discontinuation at 0.1% concentration[10] |
Table 2: Efficacy of Topical Resiquimod in the Treatment of Early-Stage Cutaneous T-Cell Lymphoma (CTCL)
| Trial / Study | Drug/Concentration | Dosing Regimen | Number of Patients | Improvement in Treated Lesions (≥50%) | Complete Clearance of Treated Lesions | Improvement in Total Body Surface Area (SWAT Score ≥50%) | Complete Remission (All Evidence of Disease) |
| Rook et al. (Phase I) | Resiquimod 0.03% or 0.06% | 3 times/week for 8 weeks, with dose adjustments | 12 | 75% (9 of 12 patients)[15][16] | 30% (4 of 12 patients)[15][17] | 92% (11 of 12 patients)[15][16] | 17% (2 of 12 patients)[15][18] |
Comparative Efficacy: Resiquimod vs. Alternatives
Imiquimod
Imiquimod is an FDA-approved TLR7 agonist and a structural analog of Resiquimod.[19] While both are effective, Resiquimod is generally considered more potent due to its dual TLR7 and TLR8 agonism.[7][20]
Table 3: Comparative Efficacy of Resiquimod and Imiquimod for Actinic Keratosis
| Drug | Mechanism of Action | Typical Complete Clearance Rate (AK) | Reference |
| Resiquimod | TLR7/TLR8 Agonist | 56% to 90.3% | [10][11][14] |
| Imiquimod 5% Cream | TLR7 Agonist | 50% to 70% | [21][22] |
Other TLR7/8 Agonists
Several other TLR7/8 agonists are in various stages of clinical development for oncological indications, including EIK1001 and MEDI9197.[19][23] These are being investigated as both monotherapies and in combination with other cancer treatments like checkpoint inhibitors.
Experimental Protocols
Phase II Dose-Ranging Study of Topical Resiquimod for Actinic Keratosis (Szeimies et al.)
-
Objective: To evaluate the effect of different concentrations of Resiquimod gel on the clearance of actinic keratosis lesions.
-
Study Design: A multicenter, randomized, parallel-group study.
-
Participants: Patients with four to eight clinically typical, visible, discrete AK lesions on the face or balding scalp.
-
Intervention: Patients were randomly assigned to receive Resiquimod 0.01%, 0.03%, 0.06%, or 0.1% gel. The gel was applied once daily, three times a week for four weeks to a contiguous 25 cm² treatment area. If lesions persisted after an 8-week treatment-free interval, a second 4-week course was administered.
-
Primary Endpoint: Complete clearance rate, defined as the proportion of patients with no clinically visible AK lesions in the treatment area at 8 weeks post-treatment.
-
Secondary Endpoints: Partial clearance rate (≥75% reduction in the number of baseline AK lesions), and safety and tolerability assessments.
Phase I Trial of Topical Resiquimod for Early-Stage Cutaneous T-Cell Lymphoma (Rook et al.)
-
Objective: To explore the safety and efficacy of two concentrations of topical Resiquimod gel for the treatment of early-stage (IA-IIA) CTCL.
-
Study Design: An open-label, phase I trial.
-
Participants: Twelve patients with a confirmed diagnosis of early-stage CTCL who had previously failed other therapies.
-
Intervention: Patients applied either 0.03% or 0.06% Resiquimod gel to a limited number of target lesions (up to 100 cm² total surface area). Dosing started at three times per week and was adjusted based on tolerability. The treatment period was 8 weeks, followed by a 4-week no-treatment observation period.
-
Primary Endpoints: Safety and tolerability of topical Resiquimod.
-
Secondary Endpoints: Clinical response of treated and untreated lesions, assessed by the Composite Assessment of Index Lesion Severity (CAILS) and the Severity-Weighted Assessment Tool (SWAT). Changes in the malignant T-cell clone population in skin biopsies were also analyzed.
Visualizations
Signaling Pathway of Resiquimod
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 2252319-44-9 | LGC Standards [lgcstandards.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 7. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Resiquimod as an Immunologic Adjuvant for NY-ESO-1 Protein Vaccination in Patients with High Risk Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Resiquimod: a new topical immune-response modifier for the treatment of actinic keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A phase II dose-ranging study of topical resiquimod to treat actinic keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Topical resiquimod can induce disease regression and enhance T-cell effector functions in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Topical resiquimod can induce disease regression and enhance T-cell effector functions in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Topical resiquimod can induce disease regression and enhance T-cell effector functions in cutaneous T-cell lymphoma. | Semantic Scholar [semanticscholar.org]
- 18. Topical gel proves safe, effective treatment for patients with skin T cell lymphoma | EurekAlert! [eurekalert.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of the effectiveness of imiquimod and 5-fluorouracil for the treatment of actinic keratosis: Critical review and meta-analysis of efficacy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dovepress.com [dovepress.com]
- 23. TLR7/8 Agonists Market to Witness Accelerated Expansion Across the 7MM through 2034 | DelveInsight [prnewswire.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Resiquimod-D5
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized compounds like Resiquimod-D5 is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Hazard Assessment and Safety Information
Key Hazard Information for Resiquimod (R848):
-
Toxicity: May be classified as toxic if swallowed.
-
Irritation: Can cause skin and serious eye irritation.
-
Respiratory Effects: May cause respiratory irritation.
Due to these potential hazards, direct contact should be avoided, and appropriate personal protective equipment (PPE) must be worn at all times when handling the compound.
Personal Protective Equipment (PPE)
Before handling this compound in any form (solid, in solution, or as waste), the following PPE is mandatory:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a properly fitted respirator is advised.
Step-by-Step Disposal Procedures
The primary and most critical step in the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.
-
Containerization: Keep the compound in its original, clearly labeled container.
-
Labeling: If the original label is damaged, create a new hazardous waste label that includes:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
-
Storage: Store the container in a designated hazardous waste accumulation area within the laboratory, away from incompatible materials.
-
Disposal Request: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
This category includes items such as pipette tips, centrifuge tubes, gloves, and paper towels that have come into contact with this compound.
-
Segregation: Collect all contaminated solid waste in a dedicated, leak-proof container lined with a heavy-duty plastic bag.
-
Labeling: Clearly label the container as "Hazardous Waste" and list the contaminant: "this compound contaminated debris."
-
Storage and Disposal: Store the sealed container in the hazardous waste accumulation area and arrange for EHS pickup.
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, shatter-resistant, and chemically compatible waste container (e.g., a high-density polyethylene bottle).
-
Labeling: Affix a hazardous waste label to the container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent system used (e.g., "in DMSO," "in PBS") and the approximate concentration of this compound.
-
-
Storage and Disposal: Keep the container tightly sealed and store it in the designated hazardous waste area. Arrange for pickup through your institution's EHS department.
-
Initial Rinse: The first rinse of an "empty" container that held this compound must be collected as hazardous waste.[1]
-
Rinse the container with a suitable solvent (one that will dissolve this compound).
-
Pour the rinsate into your designated this compound liquid waste container.
-
-
Subsequent Rinses: For containers that held highly toxic chemicals, it is best practice to collect the first three rinses as hazardous waste.[1]
-
Container Disposal: After thorough rinsing, deface the label on the original container and dispose of it according to your institution's guidelines for clean glassware or plasticware.
Emergency Procedures
In the event of a spill or exposure, follow these immediate safety measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move to fresh air immediately.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS department.
Summary of Key Disposal Information
| Waste Type | Container | Labeling Requirements | Disposal Method |
| Unused/Expired Solid | Original or appropriate sealed container | "Hazardous Waste," "this compound," "Toxic," "Irritant" | EHS Pickup |
| Contaminated Debris | Leak-proof container with plastic liner | "Hazardous Waste," "this compound contaminated debris" | EHS Pickup |
| Solutions (Liquid Waste) | Shatter-resistant, compatible bottle | "Hazardous Waste," "this compound," solvent, concentration | EHS Pickup |
| Empty Containers | N/A | Deface original label after rinsing | Collect first rinse(s) as hazardous waste |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of Resiquimod-D5: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Personal Protective Equipment (PPE)
Resiquimod is a potent Toll-like receptor 7 and 8 (TLR7/8) agonist, and its primary hazard lies in its powerful immunostimulatory effects.[1] Systemic exposure can lead to an excessive release of cytokines, potentially causing severe flu-like symptoms and other adverse reactions. Therefore, stringent adherence to safety protocols is paramount.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves should be worn at all times. Double-gloving is recommended when handling the neat compound or concentrated solutions.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.
-
Lab Coat: A fully buttoned lab coat must be worn to protect skin and clothing.
-
Respiratory Protection: When handling the powder form or creating solutions, a NIOSH-approved respirator (e.g., an N95 or higher) is recommended to prevent inhalation. All handling of the solid compound should be performed in a certified chemical fume hood or a ventilated balance enclosure.
Quantitative Data Summary
The following table summarizes key quantitative data for Resiquimod and its deuterated analog. It is important to note that much of the available safety and toxicological data pertains to the non-deuterated parent compound.
| Property | Value | Compound | Source |
| Molecular Formula | C₁₇H₁₇D₅N₄O₂ | Resiquimod-D5 | N/A |
| Molecular Weight | 319.41 g/mol | This compound | N/A |
| CAS Number | 2252319-44-9 | This compound | N/A |
| Molecular Formula | C₁₇H₂₂N₄O₂ | Resiquimod | [2] |
| Molecular Weight | 314.38 g/mol | Resiquimod | [2] |
| CAS Number | 144875-48-9 | Resiquimod | [2] |
| Melting Point | 166°C | Resiquimod | [2] |
| Boiling Point | 553.6°C at 760 mmHg | Resiquimod | [2] |
| Solubility | DMSO: ≥ 30 mg/mL | Resiquimod | N/A |
| Methanol: 25 mg/mL (ultrasonic) | Resiquimod | N/A | |
| Water: 0.1 mg/mL (ultrasonic) | Resiquimod | N/A | |
| Storage Temperature | -20°C (long-term) | Both | N/A |
Operational Plan: Step-by-Step Guidance
Adherence to a strict operational plan is critical for minimizing exposure risk and ensuring the integrity of the research.
Preparation and Weighing:
-
All handling of solid this compound must be conducted within a certified chemical fume hood, ventilated balance enclosure, or glove box.
-
Before weighing, decontaminate the work surface.
-
Use dedicated spatulas and weighing papers.
-
Tare the balance with the weighing paper.
-
Carefully transfer the desired amount of this compound to the weighing paper.
-
After weighing, carefully fold the weighing paper and transfer the compound to a suitable container for dissolution.
-
Clean the balance and surrounding area immediately after use with a suitable deactivating solution (see Spill and Decontamination section).
Solution Preparation:
-
Prepare solutions in the chemical fume hood.
-
Add the solvent to the solid compound slowly to avoid splashing.
-
If necessary, use sonication or gentle warming to aid dissolution.
-
Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
Handling of Solutions:
-
Always wear appropriate PPE when handling solutions of this compound.
-
Use a calibrated pipette for accurate measurement.
-
Avoid creating aerosols.
First Aid Measures
In the event of exposure, immediate action is crucial.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill, Decontamination, and Disposal Plan
Spill Response:
-
Small Spills (Solid): Gently cover the spill with a damp paper towel to avoid raising dust. Carefully wipe up the material, placing the contaminated paper towels in a sealed container for hazardous waste disposal.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material in a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
A solution of 1% sodium hypochlorite followed by a 5% sodium thiosulfate rinse can be an effective decontamination method for many compounds. However, the efficacy for Resiquimod has not been specifically reported. Consult with your EHS department for recommended procedures.
Waste Disposal:
-
All waste contaminated with this compound (e.g., gloves, weighing papers, pipette tips, excess compound, and solutions) must be disposed of as hazardous chemical waste.
-
Collect waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for the disposal of potent pharmaceutical compounds. Do not dispose of down the drain or in the regular trash.
Visualizing the Safe Handling Workflow
The following diagram outlines the critical steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
By implementing these procedures, laboratory personnel can significantly mitigate the risks associated with handling the potent immunostimulatory agent, this compound, ensuring a safe and productive research environment. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
